An In-depth Technical Guide to the Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Introduction (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral β-amino alcohol of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Mirabegron, a potent an...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral β-amino alcohol of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] The precise stereochemistry at the C-1 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into two plausible synthetic routes, complete with detailed experimental protocols, mechanistic insights, and comparative data.
Part 1: Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, leading to two distinct forward synthesis strategies.
Caption: Retrosynthetic analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Pathway A focuses on the formation of the C-N bond through the nucleophilic ring-opening of a chiral epoxide, (R)-styrene oxide, by 2-(4-nitrophenyl)ethanamine. This approach leverages the high reactivity of the strained epoxide ring.
Pathway B involves the N-alkylation of a pre-existing chiral amino alcohol, (R)-2-amino-1-phenylethanol, with an electrophilic 4-nitrophenethyl species, such as 4-nitrophenethyl bromide. This method relies on the nucleophilicity of the amino group in the chiral building block.
This guide will first detail Pathway B, which appears to be a more direct and commonly referenced route in patent literature, followed by an exploration of Pathway A as a viable alternative.
Part 2: Pathway B - N-Alkylation of (R)-2-Amino-1-phenylethanol
This pathway is a convergent synthesis that joins two key fragments in the final step. The success of this route hinges on the efficient and stereospecific synthesis of the chiral precursor, (R)-2-amino-1-phenylethanol.
Step 1: Synthesis of (R)-2-Amino-1-phenylethanol
The enantioselective synthesis of (R)-2-amino-1-phenylethanol can be achieved through various methods, with one of the most established being the reduction of a derivative of (R)-mandelic acid. (R)-mandelic acid is a readily available chiral starting material.[3][4]
Protocol 2.1: Synthesis of (R)-2-Amino-1-phenylethanol from (R)-Mandelic Acid
Amidation: (R)-Mandelic acid is first converted to its corresponding amide, (R)-mandelamide, by reaction with ammonia or a protected ammonia equivalent.
Reduction: The amide and the carboxylic acid functionalities of (R)-mandelamide are then reduced to the corresponding amine and alcohol, respectively. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction is performed at low temperatures (e.g., 0 °C) and gradually warmed to room temperature or refluxed to ensure complete reduction.
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.
Step
Reactants
Reagents
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
(R)-Mandelic Acid
SOCl₂, NH₃
Dichloromethane
0 to 25
3-5
~90
2
(R)-Mandelamide
LiAlH₄
THF
0 to 65
12-18
80-90
Causality Behind Experimental Choices: The use of (R)-mandelic acid as a starting material directly installs the desired stereochemistry at the benzylic carbon. The conversion to the amide before reduction is a standard procedure as direct reduction of the carboxylic acid can sometimes be challenging and may require harsher conditions. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both the amide and the carboxylic acid.
Step 2: Synthesis of 4-Nitrophenethyl Bromide
The electrophilic partner in the N-alkylation step is typically a 4-nitrophenethyl halide. 4-Nitrophenethyl bromide is a common choice and can be synthesized from 4-nitrophenylethanol.
Protocol 2.2: Synthesis of 4-Nitrophenethyl Bromide
Bromination: 4-Nitrophenylethanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether or dichloromethane. The reaction is typically carried out at low temperatures (0 °C) to control its exothermicity.
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted. The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Step
Reactant
Reagent
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
4-Nitrophenylethanol
PBr₃
Diethyl Ether
0 to 25
2-4
85-95
Step 3: N-Alkylation to yield (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
This is the key bond-forming step where the chiral amine and the electrophilic bromide are coupled.
Reaction Setup: (R)-2-amino-1-phenylethanol and 4-nitrophenethyl bromide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the reaction mixture. The base is necessary to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.
Reaction Conditions: The reaction mixture is heated, typically to reflux, to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.[7]
The N-alkylation reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9] The lone pair of electrons on the nitrogen atom of (R)-2-amino-1-phenylethanol acts as the nucleophile, attacking the electrophilic carbon atom of 4-nitrophenethyl bromide, which is bonded to the bromine leaving group. The reaction occurs with inversion of configuration at the electrophilic carbon; however, since there is no stereocenter at this position in 4-nitrophenethyl bromide, this aspect is not relevant to the product's stereochemistry. The chirality of the final product is solely determined by the (R)-configuration of the starting amino alcohol, which is retained throughout the reaction.
Chemical properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
An In-Depth Technical Guide to the Chemical Properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Executive Summary (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound of significant inte...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Chemical Properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Executive Summary
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound of significant interest within the pharmaceutical industry. Its structural complexity, featuring a specific stereoisomer and key functional groups, makes it a vital building block in the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, reactivity, and primary applications, with a focus on its role as a key intermediate in the manufacturing of Mirabegron, a β3-adrenergic agonist used for the treatment of overactive bladder. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies.
Compound Identification and Structure
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a phenylethanolamine derivative. The precise spatial arrangement of its atoms, particularly at the chiral center, is crucial for its function in pharmaceutical synthesis.
IUPAC Name : (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol[1][2]
The molecule's structure consists of a phenylethanol backbone, a secondary amino group, and a 4-nitrophenethyl substituent.[5] The designation "(R)" specifies the absolute configuration at the chiral carbon atom bonded to the hydroxyl group.[5][6] This specific stereochemistry is fundamental to its utility, as biological systems are highly sensitive to molecular chirality, and only the correct enantiomer will be compatible with the target enzymes and receptors in subsequent pharmaceutical applications.[4]
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is essential for its handling, storage, and application in synthetic processes. The data below pertains primarily to the hydrochloride salt, which is a common form for this intermediate.
The synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride typically involves the reduction of a chiral amide precursor. The choice of reducing agent is critical for achieving high yield and purity without compromising the stereochemistry of the chiral center.
Synthetic Workflow Overview
The process often starts with a chiral amide, which is then reduced to form the corresponding secondary amine. The use of a borane-based reducing system is common. The final step involves forming the hydrochloride salt to improve stability and ease of handling.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol: Reduction of Amide Precursor
This protocol is a representative example of the synthesis of the hydrochloride salt from its amide precursor.[11]
Reaction Setup : To a stirred solution of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (100 g) in tetrahydrofuran (THF, 400 mL), add sodium borohydride (44.07 g) at ambient temperature (approx. 28°C).
Rationale: THF is used as the solvent due to its ability to dissolve the reactants and its relative inertness under these reaction conditions. Sodium borohydride is the initial reducing agent.
Cooling : Lower the reaction temperature to 2°C (±2).
Addition of Iodine : Slowly add a solution of iodine (169.03 g) in THF (600 mL) to the chilled mixture.
Rationale: The combination of NaBH₄ and I₂ generates diborane in situ, which is a more powerful reducing agent capable of reducing the amide to a secondary amine. The slow addition and low temperature are crucial for controlling the exothermic reaction.
Reflux : Increase the temperature to reflux and stir the mixture for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup & Quenching : After the reaction is complete, distill the THF and methanol under vacuum. Cool the reaction mixture to 30°C and dilute it with dichloromethane (800 mL) and aqueous ammonia solution (200 mL).
Rationale: The ammonia solution is used to quench any remaining reactive boron species. Dichloromethane is used to extract the organic product.
Salt Formation : Separate the organic layer. To this layer, slowly add a solution of hydrochloric acid in isopropanol (e.g., 17%, 100 mL) and stir for 3 hours.
Rationale: The addition of HCl protonates the basic amino group, forming the hydrochloride salt which is typically a crystalline solid and precipitates out of the non-polar solvent, facilitating its isolation.
Isolation and Drying : Filter the resulting solid, wash it with dichloromethane (100 mL), and dry it under vacuum at approximately 48°C to yield (R)-2-[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol monohydrochloride.[11]
Chemical Reactivity and Applications
The chemical behavior of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is governed by its three primary functional groups: the secondary amine, the benzylic hydroxyl group, and the aromatic nitro group.[5]
Caption: Relationship between functional groups and reactivity.
Amino Group : The secondary amine is basic and readily reacts with acids to form salts, such as the commonly used hydrochloride salt.[5] This improves the compound's stability and handling characteristics.
Nitro Group : The aromatic nitro group is a critical electrophilic site. Its most important reaction in the context of drug synthesis is its reduction to a primary amine (-NH₂). This transformation is the pivotal step in converting this intermediate into the aminophenyl derivative required for the synthesis of Mirabegron.[12]
Hydroxyl Group : The benzylic hydroxyl group can participate in reactions such as esterification or etherification, although its primary role in the synthesis of Mirabegron is its stereochemical influence.
Primary Application: Intermediate for Mirabegron
The principal application of this compound is as a key starting material for the synthesis of Mirabegron.[4][13][14] Mirabegron is a potent and selective β3-adrenergic agonist, which relaxes the detrusor smooth muscle in the bladder, thereby increasing bladder capacity.[12]
The synthesis involves two main transformations of the intermediate:
Reduction of the Nitro Group : The 4-nitro group is reduced to a 4-amino group, forming (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[12]
Amide Coupling : The newly formed primary amine is then coupled with 2-amino-thiazol-4-yl acetic acid to form the final Mirabegron molecule.[12]
Caption: Role as an intermediate in Mirabegron synthesis.
Other Potential Applications
This compound also serves as a synthetic intermediate for other experimental molecules, such as (aminothiazolyl)acetanilide derivatives, which have been investigated for potential applications in the treatment of diabetes.[10]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and its hydrochloride salt.
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Signal Word : Warning
Storage : Store in a well-ventilated place. Keep container tightly closed in an inert atmosphere.[9][10]
Conclusion
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a highly valuable chiral intermediate whose chemical properties are defined by its specific stereoconfiguration and the reactivity of its amine, hydroxyl, and nitro functional groups. Its well-established physicochemical properties and synthetic pathways underscore its critical role in the pharmaceutical industry, most notably as an indispensable precursor to the drug Mirabegron. A comprehensive understanding of its chemistry is essential for drug development professionals engaged in the synthesis of this and other complex therapeutic agents.
References
Exploring (1R)-2-[2-(4-Nitrophenyl)ethylamino]-1-Phenylethanol: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. LookChem. [Link]
Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry - ACS Publications. [Link]
Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [Link]
Adrenergic agents. 1. Synthesis and potential .beta.-adrenergic agonist activity of some catechol amine analogs bearing a substituted amino functionality in the meta position. Journal of Medicinal Chemistry - ACS Publications. [Link]
The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed. [Link]
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol CAS number lookup
An In-depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: Synthesis, Characterization, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overvi...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a critical chiral intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis methodologies, analytical validation, and its pivotal role in the development of therapeutic agents, grounded in established scientific principles and field-proven insights.
Core Compound Identification and Physicochemical Profile
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a complex organic molecule distinguished by its specific stereochemistry, which is fundamental to its utility.[1] It serves primarily as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3]
The compound is most commonly handled and referenced in its hydrochloride salt form for improved stability and handling characteristics.[4] However, it is essential to distinguish between the free amine and its salt, as they have different CAS numbers and molecular weights.
The synthesis of a chiral molecule like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol requires a strategy that establishes the correct stereocenter with high fidelity. A common and effective approach involves the reduction of a chiral amide precursor. This method is advantageous as it often proceeds with high stereochemical retention.
A validated method involves the reduction of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide using a reducing agent like sodium borohydride in the presence of iodine.[11] The iodine activates the borohydride, forming a more potent reducing species capable of reducing the amide carbonyl.
Experimental Protocol: Reductive Amination
Precursor Preparation: The synthesis begins with the chiral precursor, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This starting material already contains the required (R)-stereocenter at the benzylic alcohol position.
Reaction Setup: The amide precursor (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is stirred under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
Reducing Agent Addition: Sodium borohydride (NaBH₄, ~2 equivalents) is added to the stirred solution at ambient temperature. The reaction is then cooled to approximately 0-5°C in an ice bath. This temperature control is critical to manage the exothermic nature of the subsequent step and to minimize potential side reactions.
Activator Introduction: A solution of iodine (I₂, ~1.5-2 equivalents) dissolved in THF is added dropwise to the cooled reaction mixture. The iodine reacts with NaBH₄ to form borane-THF complex (BH₃-THF) in situ, which is the active reducing agent for the amide. This in situ generation is safer than handling highly reactive diborane gas directly.
Reaction Progression: After the addition is complete, the reaction temperature is gradually raised to reflux and maintained for several hours (e.g., 10-12 hours) to ensure complete conversion. The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup and Quenching: Upon completion, the reaction is cooled to room temperature. The excess reducing agent is carefully quenched by the slow addition of methanol, followed by dilution with a solvent like dichloromethane and an aqueous ammonia solution to neutralize the mixture.[11]
Salt Formation & Isolation: The organic layer is separated. To isolate the product as its hydrochloride salt, an isopropanolic solution of hydrochloric acid is added.[11] This protonates the secondary amine, forming the hydrochloride salt which precipitates from the non-polar organic solvent. The precipitation provides a significant purification advantage over direct isolation of the free amine oil.
Final Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., THF or dichloromethane) to remove residual impurities, and dried under vacuum to yield the final product.[11] Purity is then confirmed via HPLC, typically achieving >99%.[11]
Synthesis Workflow Diagram
Caption: Key steps in the synthesis of the target compound via amide reduction.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized intermediate is paramount. A multi-pronged analytical approach is required for a self-validating system of quality control.
Purity Assessment (HPLC): High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by the area percentage of the main peak, with acceptance criteria usually set at >99%.[11]
Structural Elucidation (Spectroscopy):
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the aromatic protons of the two distinct phenyl rings, the aliphatic protons of the ethyl bridge, and the characteristic methine proton of the chiral center.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the hydrochloride salt, the observed mass will correspond to the protonated free amine [M+H]⁺.
Chiral Integrity (Chiral HPLC): The enantiomeric purity is the most critical quality attribute. This cannot be determined by standard HPLC. A specialized chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers.[12] The goal is to demonstrate that the undesired (S)-enantiomer is below a specified limit, ensuring the stereochemical integrity required for the final API. The importance of such separation is rooted in the fact that enantiomers can have vastly different pharmacological or toxicological profiles.[12][13]
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control and release of the intermediate.
Application in Drug Development: The Pathway to Mirabegron
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is not an end-product but a crucial building block. Its primary and most well-documented use is as a key intermediate in the synthesis of Mirabegron.[2][3][10]
Mirabegron is a potent and selective agonist of the β3-adrenergic receptor, a mechanism distinct from traditional antimuscarinic agents for treating overactive bladder (OAB).[14] Activation of β3-receptors in the detrusor muscle of the bladder leads to smooth muscle relaxation, increasing bladder capacity and alleviating the symptoms of OAB.[14][15]
The synthesis of Mirabegron involves further chemical modifications of the (R)-intermediate. The nitro group on the phenethyl moiety is a latent amino group, which is typically reduced to an amine in a subsequent synthetic step. This amine is then reacted with other reagents to build the final (aminothiazolyl)acetanilide portion of the Mirabegron molecule.[1][3] The phenylethanolamine core of the intermediate is the critical pharmacophore that interacts with the adrenergic receptor.
Drug Development Pathway
Caption: From chemical intermediate to biological target and therapeutic action.
The Criticality of Chirality
The "(R)-" designation in the compound's name is not a trivial detail; it is the cornerstone of its function. Biological systems, particularly receptors like the β3-adrenergic receptor, are chiral environments.[13] Consequently, enantiomers of a drug often exhibit significantly different binding affinities and pharmacological activities.[16]
The phenylethanolamine structure is common to many adrenergic agents.[17][18] For these compounds, it is frequently observed that one enantiomer contains the vast majority of the desired biological activity, while the other may be inactive or even contribute to off-target effects.[16] Therefore, synthesizing the enantiomerically pure (R)-intermediate is essential to produce a safe and effective final drug product like Mirabegron, avoiding the complications of a racemic mixture.
References
The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ACS Publications. [Link]
Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). LookChem. [Link]
Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry - ACS Publications. [Link]
The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
(PDF) The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ResearchGate. [Link]
Molecular structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
An In-Depth Technical Guide to the Molecular Structure and Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Abstract (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound of significant...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Molecular Structure and Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Abstract
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of Mirabegron, a potent β3-adrenergic receptor agonist for the treatment of overactive bladder, its precise molecular architecture is fundamental to its utility. This guide provides a comprehensive examination of the compound's molecular structure, stereochemistry, and physicochemical properties. It further details a validated synthetic protocol, offering mechanistic insights into the reaction and a thorough spectroscopic characterization of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex pharmaceutical intermediates.
Introduction: A Critical Intermediate in Modern Drug Synthesis
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, often supplied as its hydrochloride salt, is a cornerstone building block in the multi-step synthesis of advanced therapeutic agents.[1][2] Its molecular framework contains the specific stereochemical and functional group arrangements necessary for elaboration into complex active pharmaceutical ingredients (APIs).
Compound Identification
The compound is identified by several key descriptors, with distinct CAS numbers for the free amine and its more common hydrochloride salt form.
The primary utility of this molecule lies in its role as a direct precursor to Mirabegron and other (aminothiazolyl)acetanilide derivatives.[2][7][8] The (R)-configuration of the stereocenter and the presence of the nitro group are critical design elements. The chirality is essential for ensuring stereospecific interactions with the biological target, a fundamental principle in modern pharmacology.[9] The nitro group, while not present in the final API, serves as a versatile chemical handle, typically reduced to an amine for subsequent coupling reactions.[9]
Molecular Structure and Physicochemical Properties
The compound's functionality is a direct result of its three-dimensional structure and the interplay of its constituent functional groups.
Structural Elucidation and Stereochemistry
The molecule is composed of a phenylethanol backbone, a secondary amine linker, and a terminal 4-nitrophenethyl group.[7][9] The most crucial structural feature is the single chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethanol backbone). The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the substituents around this stereocenter, which is paramount for its biological efficacy in the final drug product.[9]
Caption: 2D structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol highlighting key functional groups.
Physicochemical Data
The compound is typically a solid at room temperature with defined thermal properties.[1][9] A summary of its key physical and chemical properties is presented below.
The synthesis of (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride can be efficiently achieved via the reduction of an amide precursor. This method is advantageous as it preserves the stereochemistry of the chiral center.
Synthetic Workflow Diagram
The overall process involves the reduction of an amide to a secondary amine, followed by salt formation.
Caption: Synthetic workflow for the preparation of the target compound via amide reduction.
Detailed Experimental Protocol
The following protocol describes the synthesis of the hydrochloride salt from (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.[10]
Step 1: Reaction Setup
To a stirred solution of (100 g) (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran (400 mL), add sodium borohydride (44.07 g) at ambient temperature (28°C ±2).
Step 2: Addition of Iodine
Cool the reaction mixture to 2°C (±2).
Slowly add a solution of iodine (169.03 g) in tetrahydrofuran (600 mL) to the chilled suspension, maintaining the low temperature.
Step 3: Reflux
After the addition is complete, gradually increase the temperature to reflux and maintain for 10 hours. Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).
Step 4: Workup and Extraction
Cool the reaction mass to 28°C (±2) and dilute with dichloromethane (600 mL).
If necessary, quench the reaction carefully with an appropriate aqueous solution.
Separate the organic layer and concentrate it under reduced pressure to obtain the crude free base.
Step 5: Hydrochloride Salt Formation
Dissolve the obtained residue in tetrahydrofuran (200 mL) and cool the solution to 10°C.
Add a solution of hydrochloric acid in isopropanol (e.g., 17%, 100 mL) to the cooled mixture.
Stir the resulting precipitate, filter the solid, wash with fresh tetrahydrofuran, and dry under vacuum at 40°C to yield the final product.[10]
Rationale Behind Experimental Choices
Reducing Agent: The combination of sodium borohydride (NaBH₄) and iodine (I₂) in THF generates diborane (B₂H₆) in situ. This is a powerful and selective reagent system for the reduction of amides to amines, often favored over harsher reagents like lithium aluminum hydride (LAH) for its milder conditions and functional group tolerance.
Temperature Control: The initial cooling during iodine addition is crucial to control the exothermic reaction of borohydride with iodine and to prevent potential side reactions. The subsequent reflux provides the necessary thermal energy to drive the amide reduction to completion.
Salt Formation: Converting the final amine product to its hydrochloride salt serves two main purposes: it facilitates purification through crystallization and precipitation, and it improves the compound's stability and handling characteristics for long-term storage.
Spectroscopic Characterization
Validation of the molecular structure is achieved through a combination of spectroscopic techniques. The data provided here corresponds to the hydrochloride salt.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (400 MHz, DMSO-d₆)
¹³C-NMR (400 MHz, DMSO-d₆)
δ (ppm)
δ (ppm)
2.99-3.24 (m, 6H)
31.4
5.05 (d, 1H)
47.5
6.24 (s, 1H)
53.9
7.28-7.40 (m, 5H)
68.5
7.54 (d, J=8.2 Hz, 2H)
123.9
8.16 (d, J=8.2 Hz, 2H)
126.2
9.4 (br s, 2H)
128.0, 128.6, 130.4, 142.1, 146.0, 146.7
¹H-NMR Interpretation: The multiplet between 7.28-7.40 ppm corresponds to the five protons of the unsubstituted phenyl ring. The two doublets at 7.54 and 8.16 ppm are characteristic of the para-substituted nitrophenyl ring. The broad singlet at 9.4 ppm is indicative of the ammonium protons of the HCl salt.
¹³C-NMR Interpretation: The signal at 68.5 ppm is assigned to the carbon bearing the hydroxyl group. The peak at 123.9 ppm corresponds to the aromatic carbons ortho to the nitro group, while the signals at 146.0 and 146.7 ppm are assigned to the aromatic carbons attached to the nitro group and the ethyl chain, respectively.[10]
Infrared (IR) and Mass Spectrometry (MS) Data
FTIR (KBr, cm⁻¹): Key stretches include a broad peak around 3542 cm⁻¹ (O-H stretch), peaks in the 2400-3000 cm⁻¹ region (N-H⁺ stretch of the ammonium salt and C-H stretches), and strong absorptions at 1522 and 1347 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[10]
Mass Spectrometry (MS): The mass spectrum typically shows a prominent peak at m/z = 287 (M+H)⁺, which corresponds to the protonated molecular ion of the free base, confirming the molecular weight of 286.33 g/mol .[10]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and safety of the compound.
Safety Profile: The compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust (P261) and using protective equipment.
Storage Conditions: For long-term stability, the compound should be stored at 4°C, protected from light.[4] Some suppliers recommend storage under an inert atmosphere.[7]
Conclusion
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a well-defined chemical entity whose value is intrinsically linked to its specific molecular structure. The (R)-stereochemistry, combined with its unique arrangement of functional groups, makes it an indispensable intermediate in the synthesis of Mirabegron and other pharmaceuticals. The synthetic and analytical methods outlined in this guide provide a robust framework for its preparation and characterization, ensuring the high purity and structural integrity required for drug development applications.
References
LookChem. Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. [Link]
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(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol mechanism of action
An In-Depth Technical Guide to the Predicted Mechanism of Action of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Executive Summary (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Predicted Mechanism of Action of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Executive Summary
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized within the pharmaceutical industry as a key synthetic intermediate for Mirabegron, a potent and selective β3-adrenergic receptor agonist. While direct pharmacological characterization of this intermediate is not extensively published, its molecular architecture provides a robust foundation for a predictive analysis of its mechanism of action. This guide deconstructs the compound's structure based on established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a primary hypothesis: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a direct-acting adrenergic receptor agonist with a strong predicted selectivity for β-adrenergic receptors.
This document will explore the structural basis for this hypothesis, outline a comprehensive, multi-stage experimental workflow to definitively validate its pharmacological profile, and consider potential secondary mechanisms. The intended audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who require a deep, predictive understanding of novel chemical entities based on their structural heritage.
Molecular Profile and Stereochemical Significance
The compound's biological activity is intrinsically linked to its specific three-dimensional arrangement and the interplay of its functional groups.
The molecule is built upon a β-phenylethanolamine scaffold, the classic pharmacophore for many adrenergic agents. Key features include:
Unsubstituted Phenyl Ring: Provides a foundational hydrophobic interaction within the receptor binding pocket.
Chiral β-Hydroxyl Group: The hydroxyl group is in the (R)-configuration. For direct-acting sympathomimetics, this specific stereoisomer is essential for maximal agonist activity, as it forms a critical hydrogen bond with a conserved serine residue in the adrenergic receptor binding site.
Secondary Amine: A secondary amine is a common feature of potent adrenergic agonists. At physiological pH, this group is protonated, forming a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor.
4-Nitrophenethyl Substituent on the Amine: This is the most distinctive feature. The size and electronic nature of this group are predicted to be the primary determinants of receptor selectivity.
The Adrenergic System: The Primary Hypothetical Target
The structural homology of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol to known catecholamines strongly implicates the adrenergic receptor family as its primary biological target. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. They are broadly classified into α and β subtypes.
The β-adrenergic receptors (β1, β2, β3) typically couple to the Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This second messenger cascade mediates a variety of physiological responses, including increased heart rate (β1), smooth muscle relaxation (β2), and lipolysis/thermogenesis (β3).
Caption: Tiered Experimental Workflow for Pharmacological Characterization.
Tier 1: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol across human adrenergic receptor subtypes.
Methodology: Competitive Radioligand Binding
Preparation: Cell membranes are prepared from stable cell lines individually overexpressing a high density of a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2, β3).
Assay Setup: For each receptor subtype, a constant concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β1/β2, [¹²⁵I]-Iodocyanopindolol for β3) is incubated with the cell membranes.
Competition: A range of concentrations of the unlabeled test compound, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, are added to compete for binding with the radioligand.
Incubation & Separation: The mixture is incubated to equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
Data Analysis: The data are fitted to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.
Expected Outcome: A table of Ki values that will reveal if the compound binds preferentially to any adrenergic receptor subtype. Based on the SAR hypothesis, we expect to see significantly lower Ki values for β-receptors than for α-receptors.
Tier 2: Functional Second Messenger Assays
Objective: To characterize the compound as an agonist, antagonist, or inverse agonist and to determine its potency (EC50) and efficacy (Emax).
Cell Culture: CHO or HEK293 cells stably expressing a single human β-adrenergic receptor subtype (β1, β2, or β3) are cultured in multi-well plates.
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Stimulation: Cells are stimulated with a range of concentrations of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. A known full agonist (e.g., Isoproterenol) is used as a positive control.
Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Data Analysis: Concentration-response curves are generated, and data are fitted to a sigmoidal dose-response equation to determine the EC50 (concentration producing 50% of the maximal response) and Emax (the maximum response relative to the full agonist).
Expected Outcome: This assay will confirm whether the compound activates β-receptors (agonist activity) and provide its potency and efficacy at each subtype, allowing for a quantitative comparison of its functional selectivity.
Consideration of Alternative Mechanisms
A comprehensive scientific investigation must also consider alternative hypotheses. The phenylethanolamine structure is the endogenous substrate for the enzyme Phenylethanolamine N-Methyltransferase (PNMT) , which catalyzes the conversion of norepinephrine to epinephrine. It is conceivable that the compound could act as a substrate or inhibitor of this enzyme.
Proposed Validation: A simple in vitro PNMT enzyme activity assay could be performed. The assay would measure the conversion of a substrate (e.g., norepinephrine) to its methylated product in the presence and absence of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. A reduction in product formation would indicate inhibitory activity. While less likely to be the primary mechanism, this would provide a more complete pharmacological profile.
Conclusion
Based on a rigorous analysis of its molecular structure and established principles of structure-activity relationships, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is strongly predicted to function as a direct-acting β-adrenergic receptor agonist. Its large N-phenethyl substituent is the key driver of its predicted selectivity for β-receptors over α-receptors. This hypothesis is further substantiated by its known role as a direct precursor to the β3-selective agonist, Mirabegron.
While this predictive analysis provides a powerful starting point, it is not a substitute for empirical data. The proposed multi-tiered experimental workflow, progressing from receptor binding to functional cellular assays, provides a clear and robust pathway to definitively elucidate the compound's mechanism of action, affinity, potency, and selectivity. The execution of these studies would provide the conclusive evidence required to fully characterize this important pharmaceutical intermediate.
References
Smolecule. (2023, August 15). (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride.
LookChem. (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. Retrieved from [Link]
Imbert, G. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. Retrieved from [Link]
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. Retrieved from [Link]
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Chapleo, C. B., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113–118. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. Retrieved from [Link]
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]
Ningbo Inno Pharmchem. Buy (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol - Premium Quality CAS 223673-34-5. Retrieved from [Link]
PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
Global Substance Registration System (GSRS). *2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLE
Exploratory
An In-Depth Technical Guide on the Biological Activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
A roadmap for the comprehensive pharmacological characterization of a key pharmaceutical intermediate. Introduction (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized for it...
Author: BenchChem Technical Support Team. Date: January 2026
A roadmap for the comprehensive pharmacological characterization of a key pharmaceutical intermediate.
Introduction
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized for its role as a crucial intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2][3] While its synthetic utility is well-established, a significant knowledge gap exists regarding the intrinsic biological activity of this molecule. Its chemical structure, featuring a phenylethanolamine backbone, suggests a potential for interaction with biological targets, particularly within the adrenergic system.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. We will delve into its structural and physicochemical properties, propose hypothesized biological activities based on established pharmacophores, and outline a detailed in vitro and in vivo evaluation strategy. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a logical progression for uncovering the potential therapeutic applications of this compound.
Structural and Physicochemical Properties Analysis
The structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol comprises several key functional groups that may confer biological activity.[4][5][6]
Phenylethanolamine Scaffold: This core structure is a well-known pharmacophore present in a vast array of endogenous catecholamines (e.g., adrenaline, noradrenaline) and synthetic drugs that interact with adrenergic receptors. The stereochemistry at the benzylic hydroxyl group is crucial for receptor recognition and activation. The (R)-configuration at this position is of particular interest.
4-Nitrophenethyl Group: The presence of a nitro (NO2) group on the phenethyl moiety significantly influences the molecule's electronic properties and polarity.[7] The nitro group is a strong electron-withdrawing group, which can impact the pKa of the secondary amine and the overall binding characteristics of the molecule. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and vasodilatory effects.[7]
Secondary Amine: The secondary amine is a key site for protonation at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets.
A summary of the key physicochemical properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is presented in Table 1.
Based on the structural analysis, the primary hypothesized biological activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is the modulation of adrenergic receptors. The phenylethanolamine core strongly suggests a propensity for binding to this class of G-protein coupled receptors (GPCRs).
Further hypotheses include:
β-Adrenergic Agonism/Antagonism: Given its role as a precursor to the β3-agonist Mirabegron, it is plausible that the parent compound itself possesses some degree of activity at β-adrenergic receptors.
α-Adrenergic Agonism/Antagonism: The phenylethanolamine structure is not exclusive to β-agonists and is also found in compounds with activity at α-adrenergic receptors.
Cardiovascular Effects: Modulation of adrenergic receptors can lead to significant cardiovascular effects, including changes in heart rate, blood pressure, and cardiac contractility.
Other Potential Activities: The nitrophenethyl moiety may confer additional, non-adrenergic activities.
The following sections outline a comprehensive strategy to test these hypotheses.
Proposed In Vitro Evaluation Strategy
A tiered in vitro screening approach is proposed to efficiently and systematically investigate the biological activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Primary Screening: Receptor Binding Assays
The initial step is to determine if the compound binds to a panel of adrenergic receptors. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[8]
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).
Competition Binding Assay:
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β) with the receptor-containing membranes.
Add increasing concentrations of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (e.g., from 10^-10 M to 10^-4 M).
Incubate at room temperature for a defined period to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
Wash the filters to remove non-specifically bound radioligand.
Quantify the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for Radioligand Competition Binding Assay.
Secondary Screening: Functional Assays
If significant binding is observed in the primary screen, the next step is to determine the functional activity of the compound at the identified receptor(s).
Plate cells expressing the β-adrenergic receptor subtype of interest in a 96-well plate and grow to confluence.
Assay:
Wash the cells with assay buffer.
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Add increasing concentrations of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (for agonist testing) or a fixed concentration of a known agonist (e.g., isoproterenol) with increasing concentrations of the test compound (for antagonist testing).
Incubate for a defined period at 37°C.
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
Data Analysis:
For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and calculate the pA2 value.
Diagram of Adrenergic Receptor Signaling Pathways:
Based on the results of the in vitro assays, in vivo studies can be designed to assess the physiological effects of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Animal Models
The choice of animal model will depend on the observed in vitro activity. For example, if the compound shows significant cardiovascular activity, the following models may be appropriate:
Normotensive Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice): To assess the effects on baseline cardiovascular parameters.
Spontaneously Hypertensive Rats (SHR): A model of genetic hypertension to evaluate potential antihypertensive effects.[9]
Models of Myocardial Infarction: To investigate potential cardioprotective effects.[9]
Experimental Design
A typical in vivo study to assess cardiovascular effects would involve:
Animal Acclimatization and Surgical Preparation:
Acclimatize animals to the housing conditions.
Surgically implant telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals.
Dosing and Monitoring:
Administer (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.
Continuously record cardiovascular parameters before, during, and after drug administration.
Data Analysis:
Analyze the telemetry data to determine the effects of the compound on mean arterial pressure, systolic and diastolic blood pressure, heart rate, and ECG intervals.
Construct dose-response curves to characterize the potency and efficacy of the compound in vivo.
Diagram of the In Vivo Cardiovascular Study Workflow:
Caption: Workflow for In Vivo Cardiovascular Assessment.
The results from the proposed screening cascade will provide valuable insights into the structure-activity relationships of this class of molecules. For example:
Role of the Nitro Group: Comparing the activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol with its non-nitrated analog would elucidate the contribution of the nitro group to receptor binding and functional activity.
Stereochemistry: The activity of the (R)-enantiomer can be compared to the (S)-enantiomer or the racemic mixture to understand the stereochemical requirements for receptor interaction.
Amine Substitution: The secondary amine could be modified (e.g., methylation, ethylation) to probe the steric and electronic requirements of the binding pocket.
Conclusion and Future Directions
While (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is currently recognized as a synthetic intermediate, its chemical structure warrants a thorough investigation of its own biological activities. The comprehensive research plan outlined in this guide, encompassing in vitro receptor binding and functional assays followed by targeted in vivo studies, provides a robust framework for elucidating its pharmacological profile. The potential discovery of novel adrenergic modulating properties could open up new therapeutic avenues for this compound and its derivatives, transforming it from a mere intermediate into a valuable pharmacological tool or lead compound.
References
Doggrell, S. A., & Brown, L. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery, 5(1), 65-78. [Link]
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Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
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An In-Depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Key Intermediate in Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Critical Precursor (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, often encountered in its hydrochloride salt form (CAS 521284-2...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Precursor
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, often encountered in its hydrochloride salt form (CAS 521284-21-9), is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds a crucial position as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist.[2] Mirabegron is a first-in-class therapeutic agent for the treatment of overactive bladder (OAB), a condition affecting millions worldwide. The precise stereochemistry and functional group arrangement of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol make it an indispensable building block, ensuring the stereochemical purity and ultimate pharmacological activity of the final drug product.[1] This guide provides a comprehensive overview of its synthesis, chemical characteristics, and the pharmacological context that underscores its importance.
Chemical Synthesis: Pathways to a Chiral Core
The synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a multi-step process that demands careful control of stereochemistry. Several synthetic strategies have been developed, primarily revolving around the formation of the phenylethanolamine backbone and the introduction of the 4-nitrophenethyl moiety.
This protocol is a common and effective method for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride, adapted from methodologies described in the patent literature.
Step 1: Synthesis of (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (R)-mandelic acid in a suitable solvent such as dichloromethane.
Mixed Anhydride Formation: Cool the solution to 0-5 °C and add a base (e.g., triethylamine). Slowly add pivaloyl chloride to form the mixed anhydride intermediate.
Acylation: In a separate vessel, dissolve 4-nitrophenethylamine in dichloromethane. Slowly add this solution to the mixed anhydride reaction mixture.
Reaction and Work-up: Allow the reaction to proceed for several hours at room temperature. Upon completion, wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide intermediate.
Step 2: Reduction of the Amide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Reaction Setup: Dissolve the amide intermediate from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Reducing Agent Addition: Cool the solution to 0-5 °C and carefully add a reducing agent such as sodium borohydride, followed by the dropwise addition of a Lewis acid like boron trifluoride etherate (Et2O·BF3).
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
Quenching and Extraction: Cool the reaction mixture and carefully quench with a protic solvent (e.g., methanol), followed by the addition of an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Hydrochloride Salt Formation
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or dichloromethane).
Acidification: Slowly add a solution of hydrochloric acid in a solvent like isopropanol.
Isolation: The hydrochloride salt will precipitate out of the solution. Stir the slurry, then collect the solid by filtration.
Drying: Wash the filter cake with a cold solvent and dry under vacuum to obtain (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride as a solid.[3]
Synthesis Workflow Diagram
Caption: Simplified signaling cascade upon β3-adrenergic receptor activation by Mirabegron.
Conclusion
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a compound whose significance is defined by its pivotal role in the synthesis of a modern therapeutic agent. While its own pharmacological profile is not extensively documented, its chemical properties and stereospecific structure are finely tuned for its purpose as a key intermediate. The synthetic routes to this molecule are well-established, providing a reliable supply for the production of Mirabegron. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemical nature of this precursor is fundamental to the production of a safe and effective treatment for overactive bladder, highlighting the critical interplay between synthetic chemistry and pharmacology.
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Method Development and Validation of Mirabegron in Bulk Drug and Pharmaceutical Dosage Form - IOSR Journal. (2018, January 26). Available from: [Link]
(PDF) Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - ResearchGate. (2025, August 8). Available from: [Link]
2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 - PubChem. Available from: [Link]
Spectroscopic data for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (NMR, IR, MS)
An in-depth analysis of the spectroscopic profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is crucial for its unequivocal identification and for ensuring its purity, which are critical aspects in the fields of...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth analysis of the spectroscopic profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is crucial for its unequivocal identification and for ensuring its purity, which are critical aspects in the fields of medicinal chemistry and drug development. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and is supported by established methodologies.
Molecular Structure and Spectroscopic Overview
The structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol incorporates several key functional groups: a chiral secondary alcohol on a benzylic carbon, a secondary amine, a nitro group, and two aromatic rings. Each of these moieties contributes distinct and identifiable signals in the various spectra, allowing for a comprehensive characterization of the molecule.
Diagram 1: Chemical Structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Caption: Molecular structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is expected to show distinct signals for each unique proton. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Phenyl-H (C₆H₅)
7.20-7.40
Multiplet
-
Nitro-phenyl-H (ortho to NO₂)
8.15
Doublet
~8.5
Nitro-phenyl-H (meta to NO₂)
7.45
Doublet
~8.5
CH-OH
4.70
Doublet of doublets
~3.5, 8.0
CH₂-N
2.80-3.00
Multiplet
-
N-CH₂
2.90-3.10
Multiplet
-
OH
Broad singlet
-
NH
Broad singlet
-
Interpretation of ¹H NMR Data:
Aromatic Protons: The protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.40 ppm. The protons on the 4-nitrophenyl ring will be more deshielded and show a characteristic AA'BB' system, which simplifies to two doublets. The protons ortho to the electron-withdrawing nitro group are shifted downfield to around 8.15 ppm, while the meta protons appear around 7.45 ppm.
Chiral Center Proton: The proton on the carbon bearing the hydroxyl group (CH-OH) is a benzylic and chiral center, and it is expected to resonate at approximately 4.70 ppm. It will be split by the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets.
Methylene Protons: The four protons of the two methylene groups in the ethylamine bridge will appear as complex multiplets in the 2.80-3.10 ppm region due to coupling with each other and with the adjacent CH and NH protons.
Labile Protons: The hydroxyl (OH) and amine (NH) protons are labile and their chemical shifts can vary with concentration, temperature, and solvent. They typically appear as broad singlets and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Phenyl C (C₆H₅)
125.0-128.5
Phenyl C-ipso (C-CHOH)
~142.0
Nitro-phenyl C (C-NO₂)
~147.0
Nitro-phenyl C (ipso to ethyl)
~147.5
Nitro-phenyl C (ortho to NO₂)
~123.8
Nitro-phenyl C (meta to NO₂)
~129.5
CH-OH
~72.0
CH₂-N
~55.0
N-CH₂
~50.0
CH₂-Ar
~35.0
Interpretation of ¹³C NMR Data:
Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group (C-NO₂) and the ipso-carbons of the phenyl rings will be the most downfield.
Aliphatic Carbons: The carbon of the chiral center (CH-OH) is expected around 72.0 ppm. The carbons of the ethylamine bridge will appear in the 35-55 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
O-H stretch (alcohol)
3200-3500
Broad, Strong
N-H stretch (secondary amine)
3300-3500
Medium
C-H stretch (aromatic)
3000-3100
Medium
C-H stretch (aliphatic)
2850-2960
Medium
N-O stretch (nitro group)
1500-1550 and 1340-1380
Strong
C=C stretch (aromatic)
1450-1600
Medium
C-O stretch (alcohol)
1050-1200
Strong
C-N stretch (amine)
1020-1250
Medium
Interpretation of IR Data:
The broad band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The N-H stretch of the secondary amine may be superimposed in this region.
The strong absorptions at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule's backbone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (C₁₆H₁₈N₂O₃), the exact mass is 286.1317 g/mol .
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z 286.
Benzylic Cleavage: A prominent fragment is expected from the cleavage of the C-C bond adjacent to the phenyl ring and the hydroxyl group, resulting in a benzylic cation at m/z 107 ([C₇H₇O]⁺).
Cleavage Alpha to Nitrogen: Cleavage of the C-C bond alpha to the nitrogen atom can lead to the formation of a 4-nitrobenzyl cation at m/z 136 ([C₇H₆NO₂]⁺) or an iminium ion.
Diagram 2: Proposed Mass Spectrometry Fragmentation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Caption: Key fragmentation pathways in the mass spectrum.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for this type of molecule.
Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and confirmation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. Each technique offers complementary information, and together they allow for an unambiguous assignment of the compound's structure and a high degree of confidence in its identity and purity. This multi-technique approach is a cornerstone of modern chemical analysis and is indispensable in the rigorous characterization of new chemical entities.
References
NIST Chemistry WebBook: A comprehensive source for chemical and physical data for a wide range of compounds. [Link]
Spectral Database for Organic Compounds (SDBS): A free online database of NMR, IR, MS, and other spectra for organic compounds. [Link]
Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook providing detailed explanations of spectroscopic techniques. [Link]
Protocols & Analytical Methods
Method
Synthesis Protocol for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Comprehensive Guide for Researchers
Abstract This application note provides a detailed and scientifically grounded protocol for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key intermediate in the manufacturing of various pharmacolog...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a detailed and scientifically grounded protocol for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key intermediate in the manufacturing of various pharmacologically active compounds, notably as a precursor to the β3-adrenergic agonist Mirabegron.[1][2] This document outlines two primary synthetic strategies: direct N-alkylation and reductive amination. Each method is presented with a step-by-step experimental procedure, including reagent specifications, reaction conditions, and purification techniques. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanism and to facilitate potential optimization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral amino alcohol of significant interest in medicinal chemistry. Its structure, featuring a stereocenter at the carbinol carbon and a nitrophenethyl moiety, makes it a valuable building block for the synthesis of complex molecules with specific biological activities.[3][4] The primary application of this compound lies in its role as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[5][6] The stereochemistry at the (R)-position is crucial for the pharmacological activity of the final drug product.
This application note details two robust and validated synthetic pathways to obtain (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. The first method is a classical N-alkylation of (R)-2-amino-1-phenylethanol with a suitable 4-nitrophenethyl halide. The second approach is a reductive amination pathway, which involves the reaction of an appropriate carbonyl compound with an amine followed by in-situ reduction. Each protocol has been designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in a laboratory setting.
Materials and Methods
General Laboratory Instructions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware should be oven-dried before use to ensure anhydrous conditions where necessary.
Starting Materials
(R)-2-amino-1-phenylethanol (CAS: 2549-14-6)
4-Nitrophenethyl bromide (CAS: 5339-26-4)
(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (Intermediate for reductive amination)
Sodium borohydride (NaBH₄)
Iodine (I₂)
Tetrahydrofuran (THF), anhydrous
Dichloromethane (DCM)
Isopropanol
Toluene
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Ammonium chloride (NH₄Cl)
Zinc powder
Ethyl acetate
Silica gel for column chromatography
Safety Precautions for Starting Materials:
(R)-2-amino-1-phenylethanol: Causes severe skin burns and eye damage. Harmful if swallowed.[5][7] Wear appropriate PPE and handle with care.
4-Nitrophenethyl bromide: Causes skin and serious eye irritation. May cause respiratory irritation and an allergic skin reaction.[8][9] Handle in a well-ventilated fume hood and avoid inhalation of dust.
Synthetic Protocols
Two primary synthetic routes are presented below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.
Protocol 1: Direct N-Alkylation
This method involves the direct nucleophilic substitution of a halide by the primary amine of (R)-2-amino-1-phenylethanol. To minimize the common issue of multiple alkylations in such reactions, a slight excess of the amine starting material can be employed.[10][11][12]
Experimental Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-nitrophenethyl bromide (1.2 eq) in the same solvent dropwise at room temperature.
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.[13][14]
Rationale for Experimental Choices
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.
Base: The base is necessary to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting amine and the product, rendering them non-nucleophilic. A non-nucleophilic base is chosen to avoid competition with the amine in reacting with the alkyl halide.
Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a shorter reaction time.
Protocol 2: Reductive Amination Approach
This protocol is adapted from a patented procedure for the synthesis of the hydrochloride salt of the target compound, which is an intermediate in the synthesis of Mirabegron.[8] It involves the reduction of a pre-formed amide intermediate.
Experimental Procedure
Preparation of the Amide Intermediate: The synthesis of the precursor, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, can be achieved through the coupling of (R)-mandelic acid and 4-nitrophenethylamine using standard peptide coupling reagents.[5]
Reduction of the Amide:
To a stirred solution of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (100 g) in tetrahydrofuran (400 mL), add sodium borohydride (44.07 g) in portions at 28 °C (±2).[8]
After the addition is complete, cool the reaction mixture to 2 °C (±2).[8]
Slowly add a solution of iodine (169.03 g) in tetrahydrofuran (600 mL) to the cooled mixture.[8]
After the addition, raise the temperature to reflux and stir the mixture for 10 hours.[8]
Work-up and Salt Formation:
Cool the reaction mixture to 30 °C (±2) and dilute with dichloromethane (800 mL) and an aqueous ammonia solution (200 mL).[8]
Separate the organic layer and slowly add a 17% solution of hydrochloric acid in isopropanol (100 mL).[8]
Stir the mixture for 3 hours to allow for the precipitation of the hydrochloride salt.[8]
Filter the precipitated solid, wash with dichloromethane (100 mL), and dry under vacuum at 48 °C (±2) to obtain (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride.[8]
Rationale for Experimental Choices
Reducing Agent: The combination of sodium borohydride and iodine generates diborane in situ, which is a powerful reducing agent capable of reducing amides to amines.
Temperature Control: The initial addition of sodium borohydride is performed at room temperature, while the subsequent addition of iodine and the reflux are carried out under controlled temperature conditions to ensure the safe and efficient generation of diborane and the subsequent reduction.
Salt Formation: The final product is isolated as its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.[3][15]
Alternative Reduction of the Nitro Group
For applications where the amino-analogue is required, the nitro group of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol can be reduced to a primary amine.
Experimental Procedure
Reaction Setup: To a solution of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride (10 g) in a mixture of tetrahydrofuran (25 mL) and water (80 mL), add ammonium chloride (10 g).[16]
Reduction: Add zinc powder (20 g) in portions and stir the reaction at room temperature for 1 hour.[16]
Work-up: After the reaction is complete, filter to remove the zinc powder. Add ethyl acetate (50 mL) to the filtrate and adjust the pH with an aqueous NaOH solution.[16]
Isolation: Separate the organic layer, and to it, add concentrated hydrochloric acid. Cool the mixture to 0-5 °C and stir for 1 hour to induce crystallization of the diamine hydrochloride salt.[16]
Methylene protons adjacent to the amine and phenyl group (-CH₂-N-): ~2.8-3.0 ppm (multiplet)
Methylene protons of the phenethyl group (-CH₂-CH₂-): ~2.9-3.1 ppm (multiplet)
¹³C NMR:
Aromatic carbons of the phenyl group: ~125-142 ppm
Aromatic carbons of the nitrophenyl group: ~123-150 ppm
Carbon bearing the hydroxyl group (-CH(OH)-): ~70-72 ppm
Methylene carbons adjacent to the nitrogen: ~50-55 ppm
Methylene carbon of the phenethyl group: ~35-40 ppm
Conclusion
This application note provides two comprehensive and reliable protocols for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. The detailed step-by-step procedures, coupled with explanations for the chosen experimental conditions, are intended to empower researchers to successfully synthesize this important pharmaceutical intermediate. The provided data on the physical and chemical properties, as well as expected characterization results, will aid in the verification of the final product.
References
Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]
PubChem. (R)-(-)-2-Amino-1-phenylethanol. Retrieved from [Link]
Google Patents. (2018). CN108658797A - A kind of synthesis of Mirabegron intermediate (R) -2- (4- nitrophenethyls amino) -1- phenylethanol hydrochlorides.
Google Patents. (2016). CN105801438A - Synthetic method of mirabegron intermediate.
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Veeprho. (n.d.). (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]
ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
ResearchGate. (2006). Regioselective N-Alkylation of 4-Formylimidazole. Retrieved from [Link]
Google Patents. (2015). CN104496841A - Synthesis method of Mirabegron intermediate.
Quick Company. (n.d.). An Improved Process For The Preparation Of Mirabegron. Retrieved from [Link]
Patsnap Eureka. (n.d.). Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide. Retrieved from [Link]
SynThink Research Chemicals. (n.d.). Mirabegron EP Impurities & USP Related Compounds. Retrieved from [Link]
SynZeal. (n.d.). Mirabegron EP Impurity F. Retrieved from [Link]
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
Application Notes & Protocols: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol as a Chiral Synthon
Prepared by: Gemini Senior Application Scientist Document ID: AN-CA-202601 Revision: 1.0 For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide on the...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini Senior Application Scientist
Document ID: AN-CA-202601
Revision: 1.0
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a valuable chiral building block derived from (R)-phenylglycinol. While its primary documented use is as a key intermediate in the synthesis of the β3 adrenergic agonist Mirabegron, its structural motifs offer significant potential in broader asymmetric synthesis. Here, we explore its utility not as a traditional, removable chiral auxiliary, but as a robust chiral scaffold. We provide the scientific rationale for its stereodirecting influence, protocols for its synthesis, and a representative protocol for diastereoselective functionalization, drawing upon the well-established chemistry of phenylglycinol derivatives.
Introduction: A Chiral Building Block Perspective
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed and ideally recycled. Evans' oxazolidinones are a classic example of this paradigm.
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, however, functions more accurately as a chiral synthon or building block . In this approach, the chiral unit is not removed but becomes an integral part of the final molecule's backbone. Its inherent (R)-stereochemistry at the benzylic alcohol position serves as the foundational stereocenter, directing the formation of subsequent stereocenters or defining the spatial arrangement of pharmacophores, as seen in the synthesis of Mirabegron.
Key Structural Features & Advantages:
Derived from (R)-Phenylglycinol: Provides a synthetically accessible and stereochemically defined 1,2-amino alcohol framework.
Defined Stereocenter: The (R)-hydroxyl group provides a powerful steric and electronic handle for directing reactions on adjacent atoms.
Secondary Amine: The nitrogen atom serves as a versatile point for derivatization, allowing for the introduction of pro-nucleophilic groups (e.g., amides) whose reactions can be controlled by the existing stereocenter.
Latent Functionality: The 4-nitro group can be readily reduced to an amine, providing a handle for late-stage diversification or coupling reactions.
Synthesis of the Chiral Synthon
The preparation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is well-documented in pharmaceutical process chemistry literature. A common and efficient method involves the reductive amination of a chiral precursor.
One established route proceeds from (R)-mandelic acid and p-nitrophenethylamine. The process involves amide bond formation followed by a chemoselective reduction of the amide carbonyl.
Workflow for Synthesis
Caption: Synthesis workflow for the title compound.
Protocol 1: Synthesis via Reductive Amination
Reference: Based on principles outlined in US Patent 7,342,117.
Amide Formation: To a solution of (R)-mandelic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq). Stir for 20 minutes at room temperature. Add p-nitrophenethylamine hydrochloride (1.0 eq) followed by dropwise addition of diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction at room temperature for 12-16 hours until completion (monitored by TLC/LCMS).
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide.
Amide Reduction: Dissolve the crude amide in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C. Add borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF, ~3.0 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl. Concentrate the mixture under reduced pressure to remove THF and methanol. Adjust the pH of the aqueous residue to >10 with 2M NaOH and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the target compound, which can be further purified by crystallization or column chromatography.
Application in Diastereoselective Synthesis
The true utility of this chiral synthon is demonstrated when the secondary amine is used as a handle to install a pro-nucleophilic group, such as an N-acyl substituent. Deprotonation of the α-carbon generates a chiral enolate. The stereocenter bearing the hydroxyl group effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective bond formation.
Mechanism of Stereocontrol in Alkylation
Caption: Proposed chelation-controlled transition state for alkylation.
This model is analogous to the well-studied diastereoselective alkylations of imide enolates and other systems derived from chiral 1,2-amino alcohols. The formation of a rigid, metal-chelated intermediate is key to achieving high levels of stereocontrol.
This section provides a representative, three-stage protocol for the diastereoselective synthesis of an α-substituted amino acid derivative precursor.
Protocol 2.1: N-Propionylation
Setup: Dissolve (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (Et₃N, 1.5 eq).
Acylation: Cool the solution to 0 °C and add propionyl chloride (1.2 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting N-acyl product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).
Protocol 2.2: Diastereoselective Alkylation
Setup: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.
Enolate Formation: Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a titrated commercial solution) dropwise via syringe. Stir the resulting deep-colored solution at -78 °C for 1 hour.
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 2-4 hours.
Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Dry over Na₂SO₄, filter, and concentrate.
Analysis: The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating characteristic signals of the major and minor diastereomers. Purification by column chromatography typically separates the diastereomers, affording the major product in high diastereomeric purity.
The choice of cleavage depends on the synthetic goal.
A) Reductive Cleavage (to reveal chiral amine and reduce nitro group):
This is relevant for synthesizing analogs of Mirabegron's core.
Dissolve the alkylated product in methanol or ethanol.
Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %).
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until starting material is consumed. This single step can achieve N-debenzylation (cleavage of the Ph-CH(OH) group) and reduction of the nitro group to an amine.
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
B) Oxidative Cleavage (to obtain a chiral α-substituted β-amino alcohol):
This method cleaves the bond between the hydroxyl-bearing carbon and the nitrogen-bearing carbon, a common strategy for phenylglycinol-derived auxiliaries.
Dissolve the N-acyl alkylated product in a mixture of THF and water.
Cool to 0 °C and add sodium periodate (NaIO₄, ~2.5 eq).
Stir the reaction for 2-4 hours. The cleavage yields a chiral aldehyde and an imine, which is hydrolyzed in situ to the corresponding amine.
Workup involves quenching with sodium thiosulfate, extraction, and purification.
Data Summary and Expected Outcomes
The following table summarizes expected inputs and outcomes for the representative alkylation protocol. Yields and selectivities are estimates based on analogous systems in the literature.
Strong, non-nucleophilic base ensures rapid and complete formation of the lithium enolate.
Solvent
Tetrahydrofuran (THF)
Aprotic and effectively solvates the lithium cation, promoting chelation.
Temperature
-78 °C
Low temperature is critical to maintain the kinetic control of deprotonation and prevent enolate equilibration or side reactions.
Electrophile
Benzyl Bromide (BnBr)
A reactive, primary electrophile.
Expected Yield
75-90% (for the alkylation step)
High yields are typical for alkylations of well-behaved enolates.
Expected d.r.
>95:5
Chelation control from the (R)-phenylglycinol moiety provides excellent facial bias, leading to high diastereoselectivity.
Analysis Techniques
¹H NMR, Chiral HPLC (after cleavage)
NMR for d.r. determination of the diastereomeric product mixture; HPLC to determine enantiomeric excess (e.e.) of the final cleaved product.
Conclusion
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a potent chiral synthon whose value extends beyond its role as a precursor to Mirabegron. By leveraging the stereodirecting influence of its inherent (R)-phenylglycinol framework, researchers can perform highly diastereoselective transformations at the adjacent nitrogen atom. The protocols and principles outlined in this guide provide a framework for employing this and structurally related amino alcohols in the asymmetric synthesis of complex chiral molecules, making it a valuable tool for professionals in pharmaceutical development and organic synthesis.
References
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
Shaikh, A. et al. (2010). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Request PDF. [Link]
Chiral Auxiliaries in Asymmetric Synthesis of
Method
Application Note: A Robust Chiral HPLC Method for the Analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. Th...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This compound is a critical intermediate in the synthesis of various pharmaceuticals, and ensuring its enantiomeric purity is paramount.[1][2] The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in established chromatographic principles and regulatory standards.
Introduction: The Significance of Chiral Purity
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral molecule possessing a stereogenic center at the carbon atom bearing the hydroxyl group.[3] In pharmaceutical applications, it is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological profiles.[4] For instance, the (S)-enantiomer of many beta-blockers, which share structural similarities with the analyte, is often significantly more potent than the (R)-enantiomer.[4][5] Therefore, the development of a reliable analytical method to separate and quantify the enantiomers of this intermediate is crucial for quality control and regulatory compliance.
This document provides a step-by-step guide for a chiral HPLC method, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each parameter selection. The method is designed to be self-validating, incorporating system suitability checks as mandated by pharmacopeias such as the United States Pharmacopeia (USP).[6][7][8]
Principle of Chiral Separation
The separation of enantiomers by HPLC is most commonly achieved directly by using a Chiral Stationary Phase (CSP).[9][10] These phases are designed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with amino alcohol structures.[4][10] They offer a combination of hydrogen bonding, π-π, and steric interactions that are essential for chiral recognition.[4]
Experimental Protocol
This protocol is designed to provide a robust starting point for the analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. Optimization may be required based on the specific HPLC system and exact sample matrix.
Materials and Reagents
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol.
Additive: Diethylamine (DEA), analytical grade or higher.
Analyte Standard: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and its (S)-enantiomer or racemic mixture for method development.
Diluent: Mobile Phase.
Instrumentation and Chromatographic Conditions
The selection of a polysaccharide-based chiral column is based on its proven success with structurally similar compounds like beta-blockers.[11][4][12] The normal phase mobile system (Hexane/Alcohol) with a basic additive (DEA) is chosen to enhance peak shape and resolution for amino compounds.[4]
Parameter
Recommended Setting
Justification
HPLC System
Agilent 1260 Infinity II or equivalent
A standard HPLC system with a UV detector is sufficient.
Column
Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Amylose-based CSPs are highly effective for separating amino alcohols.[4]
Provides good selectivity and peak shape. The ratio can be adjusted to optimize resolution and retention time.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp.
25 °C
Temperature control is crucial for reproducible retention times in chiral separations.[13]
Injection Vol.
10 µL
Can be adjusted based on sample concentration and detector sensitivity.
Detection
UV at 254 nm
The nitrophenyl and phenyl groups are strong chromophores. 254 nm is a common wavelength for aromatic compounds and should provide good sensitivity. The optimal wavelength should be confirmed experimentally by running a UV scan of the analyte.
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This solution is used for system suitability and quantification.
Sample Solution: Prepare the sample to have a final concentration of approximately 0.1 mg/mL in the mobile phase. If the sample is not fully soluble, sonication may be used. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.
HPLC Analysis Workflow
System Suitability and Method Validation
To ensure the reliability and accuracy of the analytical results, the method must be validated according to established guidelines.
System Suitability Testing (SST)
Before running samples, the chromatographic system must pass the system suitability test as outlined in USP General Chapter <621>.[6][7][14][15] Inject the working standard solution (or a racemic mixture) five times and evaluate the following parameters:
Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks should be ≥ 1.5.[4]
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
Relative Standard Deviation (RSD): The RSD for the peak area of the (R)-enantiomer from the replicate injections should be ≤ 2.0%.
Method Validation Protocol
A full validation of this method should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18] This provides a high degree of assurance that the method is suitable for its intended purpose.
The core validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the other enantiomer). This is demonstrated by achieving baseline resolution between the enantiomers.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of at least five concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels.
Precision:
Repeatability: The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the unwanted enantiomer as an impurity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[19]
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust framework for the analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. By employing a polysaccharide-based chiral stationary phase and adhering to systematic validation protocols outlined by the ICH and USP, laboratories can ensure the accurate determination of enantiomeric purity. This is a critical step in the quality control of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
Krstulović, A. M., Fouassier, A., & Porthault, M. (1987). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Journal of Chromatography B: Biomedical Sciences and Applications, 417, 1-13. [Link]
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
Subramanian, G. (2007). A Practical Approach to Chiral Separations by Liquid Chromatography. Wiley-VCH. [Link]
Wang, Y., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of the Chinese Chemical Society, 59(8), 1015-1020. [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
Babic, S., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. [Link]
Charles Explorer. (n.d.). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]
Park, J. H., et al. (2013). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 34(10), 2959-2964. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Kim, S., & Kaplan, L. A. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(5), 1393–1398*. [Link]
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
LookChem. (n.d.). Cas 521284-21-9, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. [Link]
de Léséleuc, M., et al. (2018). High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol. Physical Chemistry Chemical Physics, 20(24), 16462-16468. [Link]
Application Notes & Protocols: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
A Guide for Pharmacological Investigation and Drug Development Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Synthetic Intermediate (R)-2-((4-Nitrophenethyl)amino)-1-phe...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Pharmacological Investigation and Drug Development
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Synthetic Intermediate
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized as a critical intermediate in the synthesis of Mirabegron, a potent and selective β₃-adrenergic receptor agonist.[1][2] Its molecular structure, featuring a phenylethanolamine core, is a classic pharmacophore for ligands targeting adrenergic receptors.[3] This structural similarity to endogenous catecholamines (e.g., norepinephrine, epinephrine) and other synthetic β-agonists suggests that the compound itself may possess intrinsic pharmacological activity at these receptors.[3][4]
This document moves beyond its application in synthesis to frame (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol as a valuable tool for pharmacological research. We provide a hypothesized mechanism of action, detailed protocols for its comprehensive characterization, and a framework for interpreting the resulting data. This guide is intended for researchers interested in exploring its potential as a β-adrenergic ligand, characterizing its receptor subtype selectivity, and evaluating its functional activity in vitro and in vivo.
Section 1: Compound Profile and Handling
Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound and handle it appropriately.
Handling Cautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Section 2: Postulated Mechanism of Action: β-Adrenergic Receptor Activation
Based on its structure as a phenylethanolamine and its role as a precursor to a β₃-agonist, the primary hypothesis is that (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol acts as an agonist at β-adrenergic receptors.[3]
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to the stimulatory G-protein, Gs.[4] This initiates a well-characterized signaling cascade:
Gs Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.
Adenylyl Cyclase (AC) Stimulation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[9][10]
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A.
Downstream Effects: PKA phosphorylates numerous downstream targets, leading to the final physiological response, which is tissue-dependent (e.g., smooth muscle relaxation, increased cardiac muscle contractility, or lipolysis).[10][11]
Section 3: Protocols for Pharmacological Characterization
To validate the hypothesized mechanism and fully characterize the compound, a tiered experimental approach is recommended. The following protocols provide step-by-step methodologies for in vitro and ex vivo assessment.
Protocol 3.1: In Vitro Radioligand Competition Binding Assay
Objective: To determine if the compound binds to human β₁, β₂, and β₃ adrenergic receptors and to quantify its binding affinity (Kᵢ).
Rationale: This assay is the foundational step to confirm a direct interaction between the compound and the target receptors. By competing against a radiolabeled antagonist with known affinity, we can calculate the affinity of the unlabeled test compound.[12][13]
Materials:
Cell membranes from HEK293 or CHO cells stably expressing human β₁-AR, β₂-AR, or β₃-AR.
Radioligand: [¹²⁵I]-Cyanopindolol (for β₁/β₂) or a β₃-specific radioligand.
Test Compound: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
Non-specific binding control: Propranolol (10 µM) or another high-affinity non-selective antagonist.
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific control, or 25 µL of serially diluted test compound.
Add 25 µL of the radioligand at a final concentration near its Kᴅ value.
Add 50 µL of the cell membrane preparation (5-20 µg protein/well).
Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle agitation.
Terminate the reaction by rapid filtration over GF/C filter mats using a cell harvester.
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
Dry the filter mats and measure the retained radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific counts from total counts.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 3.2: In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors by measuring its effect on cAMP production.
Rationale: Since β-receptors canonically couple to Gs and stimulate cAMP production, this functional assay directly measures the primary signaling output of receptor activation.[4][12] It allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).
Materials:
CHO-K1 or HEK293 cells stably expressing human β₁-AR, β₂-AR, or β₃-AR.
Reference Agonist: Isoproterenol (non-selective) or a subtype-selective agonist.
Test Compound: Serially diluted.
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
Seed the cells in 96- or 384-well plates and grow to 80-90% confluency.
Wash the cells once with stimulation buffer.
Add serially diluted test compound or reference agonist to the wells. For antagonist testing, pre-incubate with the test compound for 15-20 minutes before adding a fixed concentration (e.g., EC₈₀) of the reference agonist.
Incubate for 30 minutes at 37°C.
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
Agonist Mode: Plot the cAMP response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). Efficacy is often expressed as a percentage of the maximal response to a reference full agonist like isoproterenol.
Antagonist Mode: Plot the response to the reference agonist against the log concentration of the test compound. Determine the IC₅₀ and calculate the antagonist affinity constant (Kₑ) using the Schild equation or similar analysis.
Protocol 3.3: In Vitro β-arrestin Recruitment Assay
Objective: To assess the compound's ability to promote the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and a pathway for biased signaling.
Rationale: Some GPCR ligands can preferentially activate either G-protein signaling or β-arrestin signaling. Characterizing β-arrestin recruitment is essential for identifying such "biased agonists," which have significant therapeutic implications.[14][15][16]
Materials:
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter®, Tango™, or using NanoLuc® complementation). These cells co-express the β-adrenergic receptor subtype of interest and the β-arrestin reporter system.
Assay reagents specific to the chosen platform (e.g., substrate for luciferase or β-galactosidase).
Procedure:
Follow the cell seeding and preparation protocols provided by the assay manufacturer.
Add serially diluted test compound or a reference agonist to the wells.
Incubate for the time specified by the assay protocol (typically 60-180 minutes) at 37°C.
Add the detection reagents and incubate as required.
Measure the signal (luminescence or fluorescence) using a plate reader.
Data Analysis:
Plot the signal against the log concentration of the compound.
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Compare these values to those obtained from the cAMP assay to calculate a "bias factor," which quantifies the compound's preference for one pathway over the other.
Section 4: Integrated Experimental Workflow & Data Interpretation
A systematic progression through the characterization assays is critical. The workflow below outlines a logical path from initial screening to in-depth functional analysis.
Interpreting the Data:
The collective data from these assays will build a comprehensive pharmacological profile.
Parameter
Interpretation
Example Outcome
Kᵢ (Binding)
Affinity: Lower Kᵢ means higher binding affinity. Selectivity: Comparing Kᵢ values across β₁, β₂, and β₃ receptors reveals subtype preference.
Kᵢ (β₃) = 50 nM; Kᵢ (β₁) = 1500 nM; Kᵢ (β₂) = 2500 nM. This indicates a 30-fold selectivity for the β₃ receptor over the β₁ receptor.
EC₅₀ (cAMP)
Potency: The concentration required to produce 50% of the maximal effect. A lower EC₅₀ indicates higher potency.
EC₅₀ = 100 nM. The compound is a potent activator of the receptor.
Eₘₐₓ (cAMP)
Efficacy: The maximal response produced by the compound relative to a full agonist.
Eₘₐₓ = 75% (vs. Isoproterenol). The compound is a partial agonist. An Eₘₐₓ near 100% indicates a full agonist.
Bias Factor
Pathway Preference: A quantitative comparison of potency/efficacy between the G-protein (cAMP) and β-arrestin pathways.
A compound that is potent in the cAMP assay but weak in the β-arrestin assay is considered G-protein biased.
Conclusion
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol holds potential beyond its established role as a synthetic precursor. Its phenylethanolamine scaffold strongly suggests an interaction with the adrenergic system. The protocols and interpretive framework provided here offer a robust starting point for researchers to systematically investigate its pharmacological properties. A thorough characterization could reveal a novel pharmacological tool for studying β-adrenergic receptor function or even serve as a lead compound for the development of new therapeutics.
References
CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). Available at: [Link]
Wikipedia. Beta-adrenergic agonist. Available at: [Link]
Patsnap Synapse. (2024, June 21). What are β2-adrenergic receptor agonists and how do they work? Available at: [Link]
Wikipedia. Beta2-adrenergic agonist. Available at: [Link]
StatPearls - NCBI Bookshelf. (2025, December 13). Beta2-Receptor Agonists and Antagonists. Available at: [Link]
LookChem. Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). Available at: [Link]
Thoracic Key. (2016, July 10). Animal Models for Cardiac Research. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. Available at: [Link]
Apicule. (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. Available at: [Link]
Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Available at: [Link]
PMC - NIH. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Available at: [Link]
ACS Publications - Journal of Medicinal Chemistry. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Available at: [Link]
ResearchGate. Animal Models in Cardiovascular Research. Available at: [Link]
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Available at: [Link]
ResearchGate. (2024, April 24). Experimental Animal Models in Heart Disease. Available at: [Link]
bioRxiv. (2020, April 10). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Available at: [Link]
PubMed Central. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Available at: [Link]
Revista Española de Cardiología. Animal Models of Cardiovascular Disease. Available at: [Link]
PMC - NIH. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available at: [Link]
PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). Available at: [Link]
bioRxiv. (2024, March 29). Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor. Available at: [Link]
Gsrs. 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. Available at: [Link]
PubMed. Neuropharmacological and Neurochemical Properties of N-(2-cyanoethyl)-2-phenylethylamine, a Prodrug of 2-phenylethylamine. Available at: [Link]
PubChem - NIH. 4-Nitrophenethylamine. Available at: [Link]
Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]
PMC - PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
Application Notes & Protocols for the Synthesis and Transformation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Abstract (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral amino alcohol of significant interest in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, mo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral amino alcohol of significant interest in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably Mirabegron, a β3 adrenergic agonist for the treatment of overactive bladder.[1][2] This document provides a comprehensive guide for researchers and drug development professionals, detailing the experimental setup for the synthesis and subsequent chemical transformations of this key intermediate. The protocols herein are grounded in established chemical principles, emphasizing safety, efficiency, and analytical validation. We will explore its synthesis via reductive amination and a primary subsequent reaction: the reduction of its nitro moiety.
Compound Profile & Physicochemical Properties
The molecular structure of the target compound features a stereocenter at the carbinol carbon, a secondary amine, and an aromatic nitro group, all of which dictate its reactivity.[3] Its hydrochloride salt is a common form for handling and storage.[4]
Section 1: Synthesis via One-Pot Reductive Amination
The most efficient and widely utilized method for preparing the title compound is the reductive amination between a chiral amine precursor and a nitrophenyl aldehyde.[6] This one-pot procedure is favored for its operational simplicity and broad substrate scope.[7]
Principle of the Reaction
Reductive amination involves the initial condensation of a primary amine with an aldehyde to form a Schiff base (imine intermediate). This imine is then reduced in situ to the desired secondary amine. The success of this one-pot reaction hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[8][9]
Expert Rationale for Reagent Selection
While several borohydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this application.[9][10]
Selectivity: STAB is a mild and sterically hindered reducing agent, making it highly selective for the reduction of iminium ions in the presence of aldehydes.[7][8] Unlike the more powerful Sodium Borohydride (NaBH₄), it will not significantly reduce the starting 2-(4-nitrophenyl)acetaldehyde under neutral or weakly acidic conditions.[11]
Safety & Handling: Compared to Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not risk the release of hazardous cyanide byproducts.[7][9]
Reaction Conditions: It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are compatible with its mild water sensitivity.[9][11] A small amount of acetic acid is often used to catalyze imine formation without compromising the reagent.[7]
Detailed Experimental Protocol: Synthesis
This protocol details the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol from (R)-2-amino-1-phenylethanol and 2-(4-nitrophenyl)acetaldehyde.
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (R)-2-amino-1-phenylethanol (1.0 eq.) and 2-(4-nitrophenyl)acetaldehyde (1.05 eq.) in anhydrous DCE (approx. 0.1 M concentration relative to the amine).
Imine Formation: Stir the mixture at room temperature for 1-2 hours. This initial period allows for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.[6]
Reduction: To the stirring mixture, add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 30°C. If the amine starting material was an HCl salt, a tertiary amine base (e.g., triethylamine, 1.1 eq.) should be added during step 1 to liberate the free amine.
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate and starting amine.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.
Purification (Initial): Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification (Final): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via reductive amination.
Section 2: Key Transformation - Reduction of the Nitro Group
A primary utility of the title compound is its conversion to the corresponding aniline derivative, a direct precursor to Mirabegron.[12] This is achieved by the reduction of the aromatic nitro group.
Principle of the Reaction
Catalytic hydrogenation is a clean and high-yielding method for reducing aromatic nitro groups to anilines. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).[12] An alternative for laboratories not equipped for high-pressure hydrogenation is transfer hydrogenation or reduction with metals in acidic media.[13]
Detailed Experimental Protocol: Nitro Reduction
This protocol describes the reduction of the nitro group using catalytic hydrogenation.
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Celite®
Procedure:
Reaction Setup: To a hydrogenation flask, add the starting nitro compound (1.0 eq.) and the solvent (MeOH or EtOH).
Catalyst Addition: Carefully add 10% Pd/C (~5 mol%) to the solution.
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times, then evacuate and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the reaction vigorously.
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH). Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Keep it wet with solvent during and after filtration.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, which can be used directly or purified further if necessary.
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, einem wichtigen chiralen Zwischenprodukt in der pharmazeutischen Synthese, insbesondere für den Wirkstoff Mirabegron.[1][2] Die direkte Analyse dieser Verbindung kann aufgrund ihrer Polarität und, je nach analytischer Plattform, unzureichender Flüchtigkeit oder Detektierbarkeit eine Herausforderung darstellen. Die hier beschriebenen Protokolle zielen darauf ab, diese Hürden zu überwinden, indem sie die sekundäre Amin- und die Hydroxylgruppe der Zielverbindung modifizieren. Dies führt zu einer signifikanten Verbesserung des chromatographischen Verhaltens und der Nachweisempfindlichkeit in der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie-Massenspektrometrie (GC-MS). Es werden sowohl Strategien zur Verbesserung der Detektion als auch zur Ermöglichung der Analyse der enantiomeren Reinheit erörtert.
Einleitung: Die analytische Herausforderung
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol besitzt zwei polare funktionelle Gruppen: eine sekundäre Aminogruppe und eine sekundäre Alkoholgruppe.[3] Diese verleihen dem Molekül Eigenschaften, die eine direkte Analyse erschweren:
Für die Gaschromatographie (GC): Die hohe Polarität und die Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen reduzieren die Flüchtigkeit und thermische Stabilität der Verbindung.[4][5] Dies kann zu schlechter Peakform (Tailing), verminderter Empfindlichkeit und sogar zum Abbau des Analyten im Injektor oder auf der Säule führen.[4][5]
Für die Hochleistungsflüssigkeitschromatographie (HPLC): Obwohl die Nitrophenethyl-Gruppe eine UV-Absorption ermöglicht, kann die Empfindlichkeit für die Quantifizierung von Spurenmengen, wie z. B. bei der Analyse von Verunreinigungen, unzureichend sein. Viele Moleküle mit primären und sekundären Aminogruppen besitzen keinen nativen Chromophor oder Fluorophor, was zu einer geringen Nachweisempfindlichkeit mit gängigen HPLC-Detektoren wie UV-Vis und Fluoreszenzdetektoren führt.[6] Eine Derivatisierung zur Einführung eines stark absorbierenden oder fluoreszierenden Restes kann die Nachweisgrenzen drastisch senken.[6]
Für die chirale Analyse: Die Bestimmung der enantiomeren Reinheit ist für pharmazeutische Zwischenprodukte von entscheidender Bedeutung.[3] Die direkte Trennung von Enantiomeren erfordert spezielle chirale stationäre Phasen (CSPs) in der HPLC.[7][8] Während die direkte Methode oft erfolgreich ist, kann in manchen Fällen die Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDR) zur Bildung von Diastereomeren eine alternative oder ergänzende Strategie sein, die eine Trennung auf achiralen Phasen ermöglicht.[7]
Die in diesem Handbuch beschriebenen Derivatisierungsstrategien zielen darauf ab, diese spezifischen Herausforderungen zu adressieren.
Strategien zur Derivatisierung für die HPLC-Analyse
Für die HPLC-Analyse liegt der Fokus auf der Einführung einer Markierung an der sekundären Aminogruppe, um die Detektionsempfindlichkeit zu erhöhen. Dansylchlorid ist hierfür ein weit verbreitetes und robustes Reagenz.
Dansylierung zur Fluoreszenzdetektion
Die Reaktion von (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol mit Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) führt zur Bildung eines hoch fluoreszierenden Sulfonamids.[6] Diese Reaktion, bekannt als Dansylierung, findet unter alkalischen Bedingungen statt, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist.[6]
Mechanismus: Die Reaktion ist eine nukleophile Substitution, bei der das freie Elektronenpaar des sekundären Amins die elektrophile Sulfonylchloridgruppe des Dansylchlorids angreift.[6]
Abbildung 1: Workflow der Dansylierungsreaktion.
Vorteile der Dansylierung:
Hohe Empfindlichkeit: Ermöglicht den Nachweis im Piko- bis Femtomol-Bereich.[6]
Stabile Derivate: Die gebildeten N-Dansyl-Sulfonamide sind sehr stabil.[6]
Verbesserte Chromatographie: Die erhöhte Hydrophobizität der Derivate verbessert die Retention und Trennung auf Umkehrphasen-Säulen (RP-HPLC).[6]
Tabelle 1: Spektroskopische Eigenschaften von Dansyl-Derivaten
Eigenschaft
Wellenlänge/Bereich
Anmerkungen
Quelle
UV-Absorption (λmax)
~254 nm und ~340 nm
Die genauen Maxima können je nach Lösungsmittel variieren.
Detailliertes Protokoll: Prä-Säulen-Dansylierung für HPLC-FLD
Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische Probenmatrices und Instrumente optimiert werden.
1. Reagenzien und Materialien:
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Standard- oder Probelösung
Dansylchlorid-Lösung (50 mM in Acetonitril): Frisch ansetzen und vor Licht schützen.
Derivatisierungspuffer (100 mM Natriumcarbonat/Bicarbonat, pH 9,8).[3]
Quench-Lösung (z.B. 10% Methylamin-Lösung in Wasser): Zum Stoppen der Reaktion.[3]
HPLC-Eluenten: z.B. Eluent A: Wässriger Puffer (z.B. 25 mM Natriumacetat, pH 5,9), Eluent B: Acetonitril.
2. Durchführung der Derivatisierung:
Probenvorbereitung: Überführen Sie 25 µL der Standard- oder Probelösung in ein Mikrozentrifugenröhrchen.
Reagenz-Zugabe: Geben Sie 50 µL der frisch angesetzten Dansylchlorid-Lösung und 50 µL des Derivatisierungspuffers hinzu.[3]
Mischen und Inkubation: Mischen Sie die Lösung gründlich (Vortex). Inkubieren Sie das Gemisch für 30-60 Minuten bei 60-80 °C im Dunkeln (z.B. in einem Heizblock).[3][11]
Abkühlen: Kühlen Sie die Reaktion auf Raumtemperatur ab.
Quenchen: Geben Sie 10-20 µL der Quench-Lösung hinzu, um überschüssiges Dansylchlorid zu neutralisieren. 5 Minuten bei Raumtemperatur stehen lassen.[3]
Zentrifugation: Zentrifugieren Sie die Probe, um eventuelle Ausfällungen zu entfernen.
Analyse: Injizieren Sie den Überstand in das HPLC-System.
3. HPLC-Bedingungen (Beispiel):
Säule: C18 Umkehrphasen-Säule (z.B. 150 x 4,6 mm, 5 µm)
Gradientenelution: Ein typischer Gradient beginnt mit einem höheren Anteil an wässrigem Puffer und erhöht schrittweise den Acetonitril-Anteil, um das hydrophobere Derivat zu eluieren.
Strategien zur Derivatisierung für die GC-MS-Analyse
Für die GC-MS-Analyse müssen sowohl die Hydroxyl- als auch die sekundäre Aminogruppe derivatisiert werden, um die Flüchtigkeit zu erhöhen und polare Wechselwirkungen zu minimieren. Silylierung ist hierfür die Methode der Wahl.
Silylierung mit BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) ist ein leistungsstarkes Silylierungsreagenz, das aktive Wasserstoffatome an Hydroxyl-, Amin-, Carboxyl- und Thiolgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[4] Die resultierenden TMS-Ether und TMS-Amine sind deutlich flüchtiger und thermisch stabiler.[4]
Abbildung 2: Workflow der Silylierungsreaktion.
Massenspektrometrische Fragmentierung: TMS-Derivate zeigen charakteristische Fragmentierungsmuster im Massenspektrum. Häufige Fragmente sind m/z 73 ([Si(CH₃)₃]⁺) und M-15 ([M-CH₃]⁺).[12] Die spezifischen Fragmentierungsmuster können zur Strukturaufklärung und Identifizierung herangezogen werden.[13]
Detailliertes Protokoll: Silylierung für GC-MS
Wichtiger Hinweis: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Alle Glasgeräte, Lösungsmittel und Proben müssen absolut wasserfrei sein.[4][14]
1. Reagenzien und Materialien:
Getrocknete Probe von (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
BSTFA (+ 1% Trimethylchlorsilan, TMCS, als Katalysator)
Wasserfreies Lösungsmittel (z.B. Pyridin oder Acetonitril)
Heizblock oder Ofen
GC-Vials mit Inlets und Kappen
2. Durchführung der Derivatisierung:
Probentrocknung: Überführen Sie 1-5 mg der Probe in ein GC-Vial. Wenn die Probe in Lösung vorliegt, muss sie vollständig zur Trockne eingedampft werden (z.B. unter einem Stickstoffstrom).[4]
Reagenz-Zugabe: Geben Sie 100-200 µL des wasserfreien Lösungsmittels hinzu, um die Probe zu lösen. Fügen Sie anschließend 100-200 µL BSTFA (+1% TMCS) hinzu.[14]
Mischen und Inkubation: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt. Erhitzen Sie das Vial für 60-120 Minuten bei 70-100 °C.
Abkühlen: Lassen Sie die Probe vor der Injektion auf Raumtemperatur abkühlen.
3. GC-MS-Bedingungen (Beispiel):
Säule: Standard-nichtpolare Säule (z.B. HP-5MS, 30 m x 0,25 mm, 0,25 µm)
Ofenprogramm: Start bei 100 °C, dann mit einer Rate von 10-15 °C/min auf 280-300 °C heizen.
MS-Detektion: Elektronenstoßionisation (EI) bei 70 eV, Scan-Bereich m/z 50-550.
Strategien für die chirale Analyse
Die Bestätigung der (R)-Konfiguration und die Bestimmung der enantiomeren Reinheit sind essenziell.
Direkte Enantiomerentrennung mittels HPLC
Die leistungsfähigste Methode zur Trennung von Enantiomeren ist die HPLC mit einer chiralen stationären Phase (CSP).[8] Für Verbindungen wie Phenylethanolamine haben sich Polysaccharid-basierte CSPs (z.B. derivatisierte Cellulose oder Amylose) und Pirkle-Typ-Phasen als sehr effektiv erwiesen.[15][16]
Prinzip: Die CSP schafft eine chirale Umgebung, in der die beiden Enantiomere vorübergehend diastereomere Komplexe mit unterschiedlicher Stabilität bilden.[16] Dies führt zu unterschiedlichen Retentionszeiten und somit zur Trennung. Die Wechselwirkungen können Wasserstoffbrückenbindungen, π-π-Wechselwirkungen, Dipol-Dipol-Wechselwirkungen und sterische Anpassungen umfassen.[16]
Tabelle 2: Auswahl an chiralen stationären Phasen (CSPs) für die HPLC
Methodenentwicklung: Die Auswahl der geeigneten CSP und des Eluentensystems ist oft ein empirischer Prozess.[8] Es wird empfohlen, mit Screening-Protokollen zu beginnen, bei denen verschiedene Säulen und mobile Phasen getestet werden.
Schlussfolgerung
Die chemische Derivatisierung ist ein unverzichtbares Werkzeug für die umfassende Analyse von (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. Die Dansylierung ermöglicht eine hochempfindliche Quantifizierung mittels HPLC-FLD, während die Silylierung die Analyse mittels GC-MS erst praktikabel macht. Beide Techniken verbessern die chromatographischen Eigenschaften und die Detektierbarkeit des Moleküls erheblich. In Kombination mit der direkten chiralen Trennung auf geeigneten CSPs ermöglichen diese Methoden eine vollständige Charakterisierung, einschließlich der Bestimmung von Identität, Reinheit und enantiomerer Integrität dieses wichtigen pharmazeutischen Zwischenprodukts. Die hier bereitgestellten Protokolle dienen als validierte Ausgangspunkte für die Methodenentwicklung und -implementierung in Forschungs-, Entwicklungs- und Qualitätskontrolllaboren.
Benchchem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization. Verfügbar unter:
MDPI. (2020-05-18). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Verfügbar unter: [Link]
Thieme. (n.d.). Acylation of Alcohols and Amines. Verfügbar unter: [Link]
PMC - NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Verfügbar unter: [Link]
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Verfügbar unter: [Link]
PMC - NIH. (n.d.). Targeted quantification of amino acids by dansylation. Verfügbar unter: [Link]
ResearchGate. (2025-08-07). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Verfügbar unter: [Link]
PubMed. (2019-12-05). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Verfügbar unter: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. Verfügbar unter: [Link]
MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Verfügbar unter: [Link]
Refubium - Freie Universität Berlin. (n.d.). Mass spectrometry of drug derivatives: A contribution to the characterization of fragmentation reactions by labelling with stabl. Verfügbar unter: [Link]
Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.. Verfügbar unter: [Link]
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Verfügbar unter: [Link]
Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Verfügbar unter: [Link]
National Institute of Standards and Technology. (2025-07-21). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyra. Verfügbar unter: [Link]
ResearchGate. (n.d.). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Verfügbar unter: [Link]
SpringerLink. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Verfügbar unter: [Link]
Labinsights. (2023-05-08). Acylation Reagents for Gas Chromatography. Verfügbar unter: [Link]
Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Verfügbar unter: [Link]
PMC - NIH. (2024-03-18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Verfügbar unter: [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020-06-04). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Verfügbar unter: [Link]
Technical Support Center: Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Welcome to the technical support center for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate, notably used in the synthesis of Mirabegron. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Overall Yield in Reductive Amination
Question: My reductive amination reaction between a phenylglyoxal derivative and 4-nitrophenethylamine is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in this reductive amination are a common challenge and can often be attributed to several factors, primarily related to the stability of the intermediate imine and the choice of reducing agent.
Causality:
Imine Formation Equilibrium: The initial step is the formation of an imine (or Schiff base) from the carbonyl compound and the amine. This is a reversible reaction, and the equilibrium may not favor the imine, leading to a significant amount of unreacted starting materials.
Aldehyde/Ketone Self-Condensation: Aldehydes, in particular, can undergo self-condensation reactions (like an aldol condensation) under basic or acidic conditions, consuming the starting material.
Over-reduction: A strong reducing agent, such as sodium borohydride, can reduce the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form the imine.
Sub-optimal pH: The pH of the reaction is critical. An acidic medium is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the imine. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.
Troubleshooting Protocol:
Choice of Reducing Agent: Switch to a milder reducing agent that is selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose. STAB is often preferred as it is less toxic than NaBH₃CN.
pH Control: Maintain a weakly acidic pH, typically between 5 and 6. This can be achieved by adding a small amount of acetic acid to the reaction mixture.
One-Pot Procedure: A one-pot, or in situ, reductive amination is generally more efficient. This involves mixing the carbonyl compound, the amine, and the reducing agent together from the start. This approach keeps the concentration of the imine low at any given time, driving the equilibrium towards the product as the imine is consumed by the reducing agent.
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Running the reaction at room temperature is often sufficient, but gentle heating (40-50°C) may sometimes be required to drive the reaction to completion.
Issue 2: Formation of Di-alkylation and Other Byproducts
Question: I am observing significant amounts of impurities in my final product, including what appears to be a di-alkylation product. How can I minimize the formation of these byproducts?
Answer:
The formation of byproducts is a common cause of low yield and purification difficulties. The primary culprits are often over-alkylation and reactions involving impurities in the starting materials.
Causality:
Over-alkylation (Di-alkylation): If the starting amine has more than one reactive N-H bond, it can react with a second molecule of the carbonyl compound, leading to a tertiary amine byproduct. In the synthesis of the target molecule, this is less of a concern if you are starting with a primary amine and a carbonyl compound. However, if you are using an alkylating agent approach, such as reacting (R)-2-amino-1-phenylethanol with a 4-nitrophenethyl halide, the newly formed secondary amine product can be further alkylated.
Impurity-Related Byproducts: The purity of your starting materials is paramount. For instance, if your 4-nitrophenethylamine starting material is contaminated with the corresponding alcohol, this can lead to ether byproducts.
Side Reactions of the Nitro Group: Under certain reductive conditions, particularly with stronger reducing agents or catalytic hydrogenation at high pressure, the nitro group can be reduced to an amine. This can lead to the formation of the corresponding amino-phenethyl derivative.
Troubleshooting Protocol:
Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine and the carbonyl compound. A slight excess of the amine can sometimes be used to ensure the complete consumption of the more valuable carbonyl component.
Purify Starting Materials: Ensure the purity of your starting materials by re-crystallization, distillation, or column chromatography before use.
Choice of Synthetic Route: If over-alkylation is a persistent issue with an alkylation approach, consider switching to a reductive amination strategy, which is generally more selective for mono-alkylation.
Selective Reduction Conditions: When performing a reaction on a molecule containing a nitro group, be mindful of the choice of reducing agent. For the reduction of an imine in the presence of a nitro group, agents like STAB are generally safe. If a subsequent reduction of the nitro group is desired, this should be performed as a separate, controlled step. A patent for the synthesis of the amino derivative (a subsequent step in the synthesis of Mirabegron) suggests using zinc powder and ammonium chloride for the selective reduction of the nitro group.
Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Selectivity
Advantages
Disadvantages
Sodium Borohydride (NaBH₄)
Low
Inexpensive, readily available
Can reduce aldehydes/ketones, less selective for imines
Sodium Cyanoborohydride (NaBH₃CN)
High
Highly selective for imines, effective in acidic pH
Toxic (releases HCN in strong acid), requires careful handling
Sodium Triacetoxyborohydride (STAB)
High
Selective for imines, less toxic than NaBH₃CN, commercially available
More expensive than NaBH₄
Catalytic Hydrogenation (e.g., H₂/Pd-C)
Variable
"Green" reducing agent, high efficiency
Can also reduce nitro groups and other functional groups, requires specialized equipment
Issue 3: Difficulty in Product Purification and Isolation
Question: My crude product is an oil and is difficult to purify by column chromatography. How can I effectively isolate and purify the final product to a high degree of purity?
Answer:
The purification of polar amino alcohols like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol can be challenging due to their physical properties. Crystallization is often the most effective method for obtaining high-purity material.
Causality:
Polarity: The presence of both an amino and a hydroxyl group makes the molecule quite polar, which can lead to tailing on silica gel columns.
Physical State: The free base of the product may be a viscous oil or a low-melting solid, making it difficult to handle and purify by crystallization.
Formation of Salts: The basic amino group can form salts with acidic impurities or even with atmospheric carbon dioxide, complicating the purification process.
Troubleshooting Protocol:
Salt Formation for Purification: Convert the crude free base to its hydrochloride or sulfate salt. These salts are typically crystalline solids that are much easier to purify by recrystallization. To do this, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and add a solution of HCl in the same solvent or concentrated hydrochloric acid.
Recrystallization: Once the salt is formed, perform a recrystallization from a suitable solvent system. A mixture of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., diethyl ether, hexane) is often effective.
Solvent Selection for Recrystallization:
Good Solvents (at elevated temperature): Methanol, Ethanol, Isopropanol
Experiment with different solvent pairs and ratios to find the optimal conditions for crystal formation and impurity rejection.
Column Chromatography of the Free Base: If column chromatography is necessary, use a solvent system that minimizes tailing. A common approach is to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).
Purification Workflow:
Caption: Purification via hydrochloride salt formation and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control to ensure high enantiomeric purity?
The most critical factor is the enantiomeric purity of your chiral starting material. If you are using a chiral precursor such as (R)-2-amino-1-phenylethanol or (R)-styrene oxide, its enantiomeric excess (ee) will directly determine the maximum possible ee of your final product. It is crucial to source high-purity chiral starting materials and to verify their ee before use. Additionally, ensure that your reaction conditions do not cause racemization. For most of the common synthetic routes, the chiral center is not directly involved in the reaction and is therefore stable.
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of chiral compounds. You will need a chiral stationary phase (CSP) column. For amino alcohol derivatives, columns based on cyclodextrins, cyclofructans, or macrocyclic glycopeptides are often effective. A typical mobile phase would be a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. It is essential to develop a method that provides baseline separation of the two enantiomers.
Q3: Are there any safety concerns I should be aware of during this synthesis?
Yes, several safety precautions should be taken:
Sodium Cyanoborohydride: If you choose to use this reagent, be aware that it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Solvents: Many of the solvents used (e.g., dichloromethane, tetrahydrofuran, diethyl ether) are flammable and/or toxic. Handle them with care in a fume hood and away from ignition sources.
Borohydrides: Sodium borohydride and its derivatives react with water and alcohols to produce hydrogen gas, which is flammable. Add these reagents in a controlled manner and be prepared for gas evolution.
Q4: Can I use (R)-mandelic acid as a starting material?
Yes, (R)-mandelic acid is an excellent and often cost-effective chiral starting material. A common strategy involves first converting the carboxylic acid to an amide with 4-nitrophenethylamine, followed by the reduction of the amide to the corresponding amine. However, the reduction of an amide typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃), which can also reduce the nitro group. Therefore, a chemoselective reduction or a protection strategy for the nitro group might be necessary.
References
Smolecule. (2023, August 15). (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride.
Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. (KR20210073972A).
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]
Google Patents. (2015).
Google Patents. (2018). A kind of synthesis of Mirabegron intermediate (R) -2- (4- nitrophenethyls amino) -1- phenylethanol hydrochlorides. (CN108658797A).
LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
Agilent Technologies, Inc. (2019, September 17). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
ResearchGate. (2016, September 30). Practical synthesis of Mirabegron.
Wikipedia. Reductive amination. Retrieved from [Link]
Chromatography Today. (2016, August 23).
Veeprho. (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride. Retrieved from [Link]
Patsnap Eureka. (2018). Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide.
Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Welcome to the technical support center for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intrica...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and enantiopurity. As a key intermediate in the synthesis of pharmaceuticals like Mirabegron, mastering the preparation of this chiral β-amino alcohol is crucial. This document provides in-depth, field-proven insights in a question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol?
A1: The most prevalent and scalable approach is the reductive amination between a chiral source of (R)-1-phenylethanolamine (like (R)-phenylglycinol) and a 4-nitrophenethyl carbonyl equivalent, typically 4-nitrophenylacetaldehyde. This one-pot reaction is favored for its efficiency, avoiding multiple isolation steps and reducing waste. The choice of a mild and selective reducing agent is critical to the success of this method.
Q2: Which reducing agent is recommended for the reductive amination to synthesize the target molecule?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that efficiently reduces the intermediate imine/iminium ion in situ without significantly reducing the starting aldehyde. This chemoselectivity is crucial for preventing the formation of the corresponding alcohol from the aldehyde starting material, which would lead to lower yields of the desired product. Sodium cyanobohydride (NaBH₃CN) is another option, but NaBH(OAc)₃ is often preferred to avoid the potential toxicity of cyanide byproducts.
Q3: Why is my reaction yield consistently low?
A3: Low yields in this reductive amination can stem from several factors. The most common culprits are:
Incomplete imine formation: The equilibrium between the amine, aldehyde, and imine must favor the imine for successful reduction. This can be influenced by pH and the presence of water.
Side reactions of the aldehyde: The aldehyde can undergo self-condensation (aldol reaction) under basic conditions or be reduced to an alcohol if the reducing agent is not selective enough.
Over-alkylation of the amine: While less common with a secondary amine product, it's a possibility to consider.
Refer to the Troubleshooting Guide below for detailed solutions.
Q4: How critical is maintaining the (R)-stereochemistry, and what can cause its loss?
A4: Maintaining the (R)-stereochemistry at the benzylic alcohol center is paramount, as the pharmacological activity of the final drug product is often enantiomer-specific. The primary risk of racemization or epimerization at this center is low under standard reductive amination conditions. The chiral center on the starting (R)-phenylglycinol is not directly involved in the imine formation or reduction. However, harsh reaction conditions, such as prolonged exposure to strong acids or bases, or high temperatures, should be avoided as they can potentially lead to side reactions that might affect the chiral integrity of the molecule.
Q5: What are the best practices for purifying the final product?
A5: The product is typically a solid and can be purified by crystallization. The choice of solvent system is critical and may require some screening. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Mixtures of polar and non-polar solvents, such as ethanol/water or isopropanol/heptane, are often effective. Column chromatography on silica gel can also be employed, particularly for removing closely related impurities, though this may be less scalable.
Troubleshooting Guide
This section provides a more in-depth look at potential issues and their remedies.
Inefficient imine formation. The equilibrium may not favor the imine.
1. pH Adjustment: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6) which protonate the carbonyl group, making it more electrophilic, but without excessively protonating the amine, which would render it non-nucleophilic. Adding a catalytic amount of acetic acid can be beneficial. 2. Water Removal: The formation of an imine from an amine and an aldehyde releases a molecule of water. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium towards the imine.
A significant byproduct corresponding to the mass of 4-nitrophenethyl alcohol is observed.
Reduction of the starting aldehyde. The reducing agent is not selective enough or the reaction conditions favor aldehyde reduction.
1. Choice of Reducing Agent: Ensure you are using a mild reducing agent like NaBH(OAc)₃. If using NaBH₄, the aldehyde is more likely to be reduced. 2. Staged Addition: Add the reducing agent after allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reductant.
A complex mixture of byproducts is observed.
Aldol condensation of the aldehyde or other side reactions.
1. Control Temperature: Run the reaction at room temperature or below. Elevated temperatures can promote side reactions. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the aldehyde is consumed primarily in the desired reaction.
Problem 2: Incomplete Reaction
Symptom
Potential Cause
Troubleshooting Steps
TLC/LC-MS shows both starting materials and some product, even after extended reaction time.
Poor quality of reagents or insufficient reducing agent.
1. Check Reagent Purity: Ensure the aldehyde is of high purity and has not oxidized to the corresponding carboxylic acid. Use freshly opened or properly stored reducing agents. 2. Increase Reducing Agent: Increase the equivalents of the reducing agent to 1.5-2.0 equivalents. 3. Solvent Choice: Ensure the chosen solvent (e.g., dichloromethane, methanol, or THF) fully dissolves the starting materials.
Problem 3: Difficulty in Product Isolation and Purification
Symptom
Potential Cause
Troubleshooting Steps
Product oils out during crystallization.
Inappropriate solvent system or presence of impurities.
1. Solvent Screening: Experiment with different solvent systems for crystallization. Consider slow cooling or anti-solvent addition techniques. 2. Initial Purification: If the crude product is very impure, consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
Product is difficult to handle as the free base.
The free amine may be hygroscopic or have a low melting point.
1. Salt Formation: Convert the final product to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., ethyl acetate or isopropanol) with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The resulting salt is often a more stable and crystalline solid.
Experimental Protocols
Optimized Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Preparation of 4-Nitrophenylacetaldehyde (if not commercially available)
4-Nitrophenylacetaldehyde can be prepared by the oxidation of 4-nitrophenethyl alcohol.
To a solution of 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which should be used immediately in the next step.
Step 2: Reductive Amination
In a round-bottom flask, dissolve (R)-phenylglycinol (1 equivalent) in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per gram of amine).
Add a solution of 4-nitrophenylacetaldehyde (1.1 equivalents) in the same solvent dropwise at room temperature.
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification by Crystallization
Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or ethanol.
Slowly add a non-polar anti-solvent, such as heptane or hexane, until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
Parameter
Method
Typical Conditions
Reaction Monitoring
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
TLC: Silica gel plates, mobile phase (e.g., 5-10% methanol in dichloromethane). Visualize with UV light and/or a potassium permanganate stain.
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). Mobile Phase: Typically a mixture of hexane/isopropanol or heptane/ethanol with a small amount of an amine modifier like diethylamine to improve peak shape.
Structural Confirmation
¹H NMR, ¹³C NMR, Mass Spectrometry
Consistent with the expected structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthetic route and common side reactions.
Troubleshooting Decision Tree
Troubleshooting
Technical Support Center: Troubleshooting Low Enantiomeric Excess with (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for asy...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for asymmetric synthesis protocols utilizing the chiral amino alcohol, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis, and this resource will help you diagnose and resolve the underlying issues to achieve your desired stereoselectivity.
Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
Experiencing a lower-than-expected enantiomeric excess can be frustrating. This section provides a logical workflow to systematically identify and address the potential causes.
Step 1: Validate Your Analytical Method
Before optimizing your reaction, it is crucial to ensure that your method for determining enantiomeric excess is accurate and reliable. An unoptimized analytical method can often be the source of misleading results.[1]
Question: My chiral HPLC/GC analysis shows a low ee. Where do I start?
Answer: The first step is to confirm that your analytical method can effectively separate the enantiomers of your product.
Protocol for Analytical Method Validation:
Prepare a Racemic Standard: Synthesize or purchase a racemic sample (50:50 mixture of both enantiomers) of your target compound.
Analyze the Racemic Standard: Inject the racemic standard into your chiral HPLC or GC system.
Evaluate the Chromatogram: You should observe two baseline-separated peaks with equal peak areas.
Troubleshooting: If the peaks are not well-resolved, you will need to optimize your analytical method before you can trust the ee values from your reaction.[1] This may involve screening different chiral columns, adjusting the mobile phase composition, or optimizing the temperature and flow rate.[2][3]
Step 2: Scrutinize Reagents and Catalyst Quality
The purity of all components in your reaction is paramount for achieving high enantioselectivity. Impurities can interfere with the catalyst or participate in non-selective background reactions.[4][5]
Question: How do impurities in my starting materials or the chiral ligand affect the enantiomeric excess?
Answer: Impurities can have a significant negative impact on enantioselectivity. Here's a checklist to ensure the quality of your reagents:
Purity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol:
Verification: Confirm the enantiomeric and chemical purity of your ligand using techniques like chiral HPLC, NMR spectroscopy, and elemental analysis. The presence of the opposite enantiomer will directly decrease the final ee of your product.
Purification: If necessary, purify the ligand through recrystallization.[6]
Substrate Purity:
Potential Issues: Impurities in the substrate can act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in the desired stereoselectivity.[1]
Solution: Purify the substrate by distillation, recrystallization, or column chromatography.
Solvent and Other Reagents:
Anhydrous Conditions: Ensure all solvents are anhydrous, as water can often deactivate the catalyst or alter the reaction pathway.[4]
Reagent Quality: Use high-purity reagents and ensure they have not degraded during storage. For example, some organometallic reagents can decompose over time.
Step 3: Evaluate and Optimize Reaction Conditions
The reaction conditions, particularly temperature and solvent, play a critical role in determining the energy difference between the diastereomeric transition states that lead to the two enantiomers.[4]
Question: My reagents are pure, but my ee is still low. What reaction parameters should I investigate?
Answer: Systematic optimization of reaction conditions is the next logical step.
Temperature Optimization
Temperature is a critical parameter influencing enantioselectivity.[5] In many cases, lower temperatures lead to higher enantiomeric excess because the small energy differences between the diastereomeric transition states become more significant.[5] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.
Recommended Approach: Conduct a temperature screening study at various points (e.g., -78°C, -40°C, 0°C, room temperature).
Temperature (°C)
Enantiomeric Excess (% ee)
Conversion (%)
-78
95
60
-40
92
85
0
85
98
25 (Room Temp)
78
>99
This table illustrates a common trend where lower temperatures favor higher ee at the expense of reaction rate.
Solvent Screening
The choice of solvent can significantly influence the stereochemical outcome of a reaction by stabilizing or destabilizing the transition states.[4][5]
Recommended Approach: Perform a solvent screening experiment with a range of solvents of varying polarity and coordinating ability.
Solvent
Dielectric Constant (ε)
Enantiomeric Excess (% ee)
Toluene
2.4
92
Dichloromethane (DCM)
9.1
88
Tetrahydrofuran (THF)
7.5
85
Acetonitrile
37.5
75
This table provides an example of how solvent polarity can impact enantioselectivity.
Catalyst Loading and Concentration
The concentration of the catalyst and substrate can also affect the enantioselectivity. High catalyst concentrations may lead to the formation of less selective catalyst aggregates, while low concentrations might allow a non-catalyzed, non-selective background reaction to become more prominent.[5]
Recommended Approach: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific transformation.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What types of reactions is (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol typically used for?
A1: Chiral β-amino alcohols like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol are versatile ligands commonly employed in various asymmetric transformations. These include the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often in the form of oxazaborolidine catalysts (CBS reduction) or in transition metal-catalyzed transfer hydrogenations (e.g., with Ruthenium or Rhodium).[7][8][9][10][11][12] They are also used in the enantioselective addition of organometallic reagents to aldehydes and ketones.[13][14]
Q2: Could the in-situ formation of the catalyst be the problem?
A2: Yes, if your protocol involves the in-situ formation of a catalyst, for example, by reacting the amino alcohol with a borane source to form an oxazaborolidine, incomplete formation of the active catalyst can lead to low enantioselectivity.[4] Ensure that the catalyst formation step is complete by allowing sufficient time and appropriate conditions before adding the substrate.
Q3: My reaction is very slow and gives a low yield in addition to poor ee. Are these issues related?
A3: Yes, low reactivity and poor enantioselectivity can often be linked. A sluggish reaction may indicate a problem with catalyst activity or suboptimal reaction conditions, which in turn affects the stereochemical outcome.[4] Addressing factors that improve the reaction rate, such as ensuring anhydrous conditions and using fresh, high-quality reagents, will often simultaneously improve the enantiomeric excess.
Q4: How does the structure of the substrate impact the potential for high enantiomeric excess?
A4: The steric and electronic properties of the substrate are crucial. For instance, in the reduction of ketones, a significant steric difference between the two substituents on the carbonyl group generally leads to higher enantioselectivity. The presence of coordinating groups on the substrate can also influence the way it binds to the chiral catalyst, affecting the stereochemical outcome.
Q5: Are there any known mechanistic details for catalysts derived from this type of ligand that could help in troubleshooting?
A5: For asymmetric transfer hydrogenation catalyzed by Ru(II)-amino alcohol complexes, the mechanism is often described as a metal-ligand bifunctional catalysis.[15][16] The reaction proceeds through a six-membered pericyclic transition state where the substrate interacts with both the metal center and the amine of the ligand.[15] Understanding this can help in rationalizing the effect of solvent and substrate structure. For example, a solvent that can effectively solvate the transition state may enhance the reaction rate and selectivity.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified representation of a catalytic cycle for asymmetric transfer hydrogenation.
References
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
TBA. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem.
TBA. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. TBA.
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia.
TBA. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
Borzuya University. (2017). Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya University.
BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. BenchChem.
ResearchGate. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Request PDF.
PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. NIH.
NIH. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH.
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.
BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols. BenchChem.
PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
BOC Sciences. (n.d.). CAS 521284-21-9 (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. BOC Sciences.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
ACS Publications. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research.
BenchChem. (n.d.). Application Notes: Asymmetric Synthesis of β-Blocker Analogs using (R)-(-)-2-Bromo-1-phenylethanol. BenchChem.
Royal Society of Chemistry. (2021). Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts. Catalysis Science & Technology.
ACS Publications. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Industrial & Engineering Chemistry Research.
NIH. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH.
Technical Support Center: Purification of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Welcome to the technical support guide for the purification of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist resea...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important chiral amino alcohol intermediate.[1][2]
I. Understanding the Molecule and Potential Impurities
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral secondary amino alcohol. Its structure contains a basic secondary amine, a polar hydroxyl group, and a nitroaromatic ring, making it a relatively polar molecule.[3][4] Understanding its synthesis is key to anticipating impurities. A common route is the nucleophilic substitution of a chiral precursor with 4-nitrophenylethylamine or through reductive amination of a carbonyl compound.[3][5]
Common Impurities to Expect:
Unreacted Starting Materials: (R)-styrene oxide, (R)-2-amino-1-phenylethanol, 4-nitrophenethyl bromide, or 4-nitrophenylacetaldehyde.
Over-alkylation Products: Tertiary amines formed if the secondary amine product reacts further with the alkylating agent.
Diastereomers or Enantiomers: If the stereochemical control of the reaction is not absolute.
By-products from the Reducing Agent: Borate salts or other residues from reagents like NaBH₄.[6][7]
Imine Intermediate: Incomplete reduction during reductive amination can leave the intermediate imine as a significant impurity.[6]
A preliminary purity assessment by Thin Layer Chromatography (TLC) is essential before selecting a purification strategy.
II. Purification Strategy Decision Workflow
The choice of purification method depends on the nature of the impurities and the scale of your experiment. This workflow provides a logical progression from simpler to more advanced techniques.
Caption: Decision workflow for purifying the target compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is an oil and won't solidify. What is the best first step?
Answer: Oiling out is common when significant impurities are present, acting as a solvent and depressing the melting point. Do not immediately resort to column chromatography. An Acid-Base Extraction is often the most powerful initial step to remove non-basic impurities. The secondary amine in your target compound is basic and can be protonated and moved into an aqueous layer, leaving non-basic impurities (like unreacted aldehyde or alkyl halide starting materials) in the organic layer.[8][9]
Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (aq). Repeat 2-3 times. The protonated amine salt will move into the aqueous layer.
Separate Layers: Combine the aqueous layers. The organic layer contains neutral or acidic impurities and can be discarded.
Basification & Re-extraction: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH 9-10, check with pH paper). Your deprotonated product may precipitate as a solid or oil.
Isolation: Extract the free base back into an organic solvent (EtOAc or DCM) 2-3 times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
The resulting product should be significantly purer and more likely to crystallize.
FAQ 2: I tried recrystallization, but my yield is very low or the purity didn't improve. What went wrong?
Answer: This indicates a poor choice of solvent or the presence of impurities that co-crystallize. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[10] For a polar amino alcohol, a moderately polar solvent or a two-solvent system is often required.
Troubleshooting Recrystallization
Issue
Probable Cause
Recommended Solution
Low Recovery
The compound is too soluble in the chosen solvent, even when cold.
Try a less polar solvent or a solvent mixture. For example, if you used pure ethanol, try an ethanol/water or isopropanol/hexane mixture.
No Crystals Form
Solution is too dilute, or supersaturation has not been achieved.
Concentrate the solution. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available.
Purity Doesn't Improve
Impurities have similar solubility and are co-crystallizing with the product.
The impurity profile is not suitable for recrystallization. Proceed to Column Chromatography .
Product Oils Out
The boiling point of the solvent is higher than the melting point of the solute. Impurities are depressing the melting point.
Use a lower-boiling point solvent. Ensure the crude material is sufficiently pure before attempting recrystallization (e.g., after an acid-base wash).
Recommended Solvents to Screen:
Single Solvents: Isopropanol, Ethanol, Acetone, Ethyl Acetate.
FAQ 3: My TLC plate shows streaking and poor separation. How can I set up an effective column chromatography purification?
Answer: Streaking on a silica gel TLC plate is a classic sign of an acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the silica surface.[11] This leads to poor separation, tailing peaks, and potential product loss on the column.
Solution: Neutralize the silica's acidity by adding a small amount of a competing base to your eluent system.
Protocol: Flash Column Chromatography for a Basic Amine
Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient. For very difficult separations, basic alumina can be considered.[12][13]
Eluent Selection (Mobile Phase):
Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate.
If more polarity is needed, switch to Dichloromethane/Methanol.
Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This will occupy the acidic sites on the silica, allowing your compound to travel smoothly down the column.[11][14]
Column Packing: Pack the column using the chosen eluent system (containing TEA). Never use a different solvent for packing than for running the column.
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or DCM. For less soluble compounds, pre-adsorb the material onto a small amount of silica gel ("dry loading").
Elution: Run the column using a gradient of increasing polarity (e.g., from 20% EtOAc in Hexanes to 80% EtOAc). Collect fractions and monitor by TLC.
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo. The TEA is volatile and will be removed under vacuum.
Caption: Tailing on silica gel and the effect of a basic modifier.
FAQ 4: How can I confirm the purity and identity of my final product?
Answer: A combination of techniques is necessary to confirm purity and structure.
Thin Layer Chromatography (TLC): The final product should appear as a single spot in multiple eluent systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectra should be clean, with correct chemical shifts, integration values, and coupling constants corresponding to the structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the [M+H]⁺ ion.
Chiral HPLC: To confirm enantiomeric purity (R vs. S), analysis on a chiral stationary phase is required.[15] This is critical in pharmaceutical development.
IV. References
Smolecule. (2023, August 15). (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. Available from:
King Group. Successful Flash Chromatography. Available from:
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available from: [Link]
Wikipedia. Acid–base extraction. Available from: [Link]
Engineering Ideas Clinic, Confluence. Acid and Base Extraction. Available from: [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
Reddit r/Chempros. (2024, March 12). Amine workup. Available from: [Link]
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available from: [Link]
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. Available from: [Link]
LookChem. Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). Available from: [Link]
Google Patents. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. Available from:
Wikipedia. Reductive amination. Available from: [Link]
Google Patents. US5118815A - Method for crystallization of amino acids. Available from:
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Available from: [Link]
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]
Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Available from: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
ResearchGate. (2014, July 30). How can I recrystallize an amino acid derivative? Available from: [Link]
Technical Support Center: Stereochemical Integrity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Welcome to the technical support center for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of pre...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral amino alcohol. The compound, a key intermediate in the synthesis of pharmaceuticals like Mirabegron, possesses a stereocenter at the benzylic alcohol position that is susceptible to inversion under various chemical conditions. Maintaining the (R)-configuration is paramount for biological activity and regulatory compliance.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during synthesis, purification, and storage.
Part 1: Understanding the Risk of Racemization
This section covers the fundamental principles behind the stereochemical instability of your target molecule.
FAQ 1: What makes the chiral center in (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol susceptible to racemization?
Answer: The primary site of vulnerability is the carbon atom bearing the hydroxyl group (the benzylic alcohol). This carbon is a stereocenter, and its position next to a phenyl group makes the attached proton (the benzylic proton) weakly acidic. Under certain conditions, this proton can be removed, leading to a planar intermediate, which subsequently can be reprotonated from either face, resulting in a loss of stereochemical purity.
Key Mechanisms of Racemization:
Base-Catalyzed Enolization/Deprotonation: Strong bases can abstract the acidic benzylic proton. The resulting planar carbanion intermediate loses its chirality. Reprotonation then occurs non-stereoselectively, yielding a racemic mixture.
Acid-Catalyzed Dehydration-Rehydration: Strongly acidic conditions, particularly at elevated temperatures, can protonate the hydroxyl group, turning it into a good leaving group (water). This can lead to the formation of a planar carbocation intermediate. Re-addition of water will result in a racemic mixture of the alcohol.
Oxidation-Reduction Sequence: The secondary alcohol can be oxidized to a ketone. This process destroys the stereocenter. A subsequent reduction of the achiral ketone will typically produce a racemic mixture of the alcohol.
FAQ 2: At which stages of my experimental workflow is racemization most likely to occur?
Answer: Racemization is not limited to a single step and can occur throughout your entire workflow. Vigilance is required at every stage.
Synthesis: The reaction conditions themselves are a major risk. High temperatures, the use of strong acids or bases as reagents or catalysts, or the presence of certain metal catalysts can induce racemization.
Work-up: Quenching a reaction or performing liquid-liquid extractions with highly acidic or basic aqueous solutions can cause racemization of the final product. For example, ester and amide bonds in pharmaceuticals are known to be prone to hydrolysis at extreme pH levels, a principle that applies to the stability of functional groups in your intermediate.
Purification: Standard silica gel chromatography can be problematic as silica gel is inherently acidic. Prolonged exposure of your compound to the silica surface can catalyze racemization.
Storage: Long-term storage under inappropriate conditions (e.g., in solution at room temperature, exposure to light or air) can lead to slow degradation and racemization over time.
Part 2: Proactive Prevention & Troubleshooting
This section provides actionable strategies and protocols to maintain the enantiomeric excess (%ee) of your compound.
FAQ 3: My latest batch shows significant racemization after synthesis. How can I troubleshoot the reaction step?
Answer: When racemization occurs during the reaction itself, a systematic review of your reagents and conditions is necessary. The goal is to create a less harsh, yet effective, chemical environment.
Troubleshooting Workflow for Synthesis-Step Racemization
Caption: Troubleshooting workflow for synthesis-induced racemization.
Recommended Actions:
Temperature Control: Whenever possible, run reactions at lower temperatures. If a reaction requires heat, determine the minimum temperature necessary for an acceptable reaction rate. Benzylic alcohols can be racemized by treatment with solid acids at temperatures from 20-150°C.
pH Control: Avoid using strong bases like hydroxides or alkoxides. Opt for milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, NaHCO₃). If an acid catalyst is required, use the minimum catalytic amount necessary.
Solvent Choice: Protic solvents can facilitate proton transfer and stabilize charged intermediates that may lead to racemization. Switching to a non-polar, aprotic solvent like THF, DCM, or toluene can significantly suppress this pathway.
FAQ 4: How do I choose the best purification method to preserve stereochemistry?
Answer: The purification method must be chosen as carefully as the reaction conditions. The wrong choice can undo a successful stereoselective synthesis.
Purification Method
Pros
Cons / Racemization Risk
Mitigation Strategy
Crystallization
Excellent for high purity; scalable; can sometimes resolve enantiomers.
Racemization can occur in the mother liquor if conditions are harsh (pH, temp).
Use a neutral solvent system; perform crystallization at the lowest feasible temperature.
Standard Silica Gel Chromatography
Widely available; good separation power.
High Risk. The acidic nature of silica can catalyze racemization on the column.
1. Deactivate Silica: Prepare a slurry of silica gel with 1-2% triethylamine in the eluent to neutralize acidic sites. 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. 3. Minimize Time: Run the column as quickly as possible.
Chiral HPLC / SFC
The gold standard for analytical and preparative separation of enantiomers.
Low risk if mobile phases are neutral. Some additives can be problematic.
Use standard mobile phases (e.g., Hexane/IPA, CO₂/Methanol). Avoid strong acid/base additives unless necessary for elution. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent.
Technical Support Center: Interpreting NMR Spectra of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and its Impurities
Welcome to the technical support center for the analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magn...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment of this key pharmaceutical intermediate.[1][2] As a critical tool in pharmaceutical development, NMR provides unparalleled insight into molecular structure, but interpreting spectra, especially in the presence of impurities, can be challenging.[3]
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Understanding the Target Molecule: Structure and Expected NMR Spectrum
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (MW: 286.33 g/mol , Formula: C₁₆H₁₈N₂O₃) is a chiral molecule whose stereochemical purity is critical for its intended applications.[4][5] Before identifying impurities, it is essential to understand the NMR signature of the pure compound.
Caption: Structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Table 1: Predicted ¹H NMR Chemical Shifts
This table provides the expected chemical shifts for the protons of the target molecule. Values are approximate and can vary based on solvent and concentration.
Proton Label
Description
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-b
Aromatic (ortho to -NO₂)
8.1 - 8.2
Doublet (d)
2H
H-c
Aromatic (meta to -NO₂)
7.4 - 7.5
Doublet (d)
2H
H-a
Aromatic (unsubstituted ring)
7.2 - 7.4
Multiplet (m)
5H
H-d
Methine (-CH(OH)-)
4.6 - 4.8
Doublet of doublets (dd)
1H
H-e, H-f, H-g, H-h
Methylene groups
2.7 - 3.0
Multiplets (m)
6H total
-OH, -NH
Hydroxyl, Amine
Variable, often broad
Singlet (s, broad)
2H
Table 2: Predicted ¹³C NMR Chemical Shifts
The expected carbon resonances provide complementary structural information.
This section addresses common problems encountered during the NMR analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol.
Q1: My spectrum has very broad peaks and a rolling baseline. What's wrong?
This is a common issue that can stem from several factors related to sample preparation and instrument settings.[6][7][8]
Causality & Troubleshooting Steps:
Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most frequent cause of broad peaks.
Solution: Re-shim the instrument. If the sample is highly concentrated, this can also negatively affect the field homogeneity. Try diluting the sample.
Improper Phasing: Incorrectly set phase parameters distort peak shapes and the baseline.[6]
Solution: Use the software's automatic phase correction. If this fails, perform a manual phase correction by adjusting the zero-order (rp) and first-order (lp) parameters until a sharp, symmetric peak shape is achieved across the spectrum.
High Sample Concentration: Overly concentrated samples can increase viscosity, leading to slower molecular tumbling and broader signals.
Solution: Prepare a more dilute sample (typically 5-10 mg in 0.6 mL of solvent).
Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[8]
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, filtering the NMR sample through a small plug of celite or silica may help.
Chemical Exchange: The -OH and -NH protons can exchange with each other or with trace water in the solvent, leading to broad signals.[8]
Solution: This is expected for these protons. To confirm, perform a D₂O shake (see Protocol 2).
Q2: I see unexpected peaks in my spectrum. How do I identify them?
Unexpected peaks are typically due to impurities from the synthesis or residual solvents.[8][9] A logical approach is required to identify their source.
Caption: Workflow for troubleshooting unknown peaks in an NMR spectrum.
Q3: My spectrum has signals that might be unreacted starting materials. What do they look like?
The synthesis of the target molecule often involves the reductive amination of a ketone or aldehyde with an amine.[10][11] Therefore, unreacted starting materials are a common impurity class.
(R)-1-Phenylethanol:
¹H NMR: A characteristic quartet around 4.8-4.9 ppm (methine proton, -CH(OH)-) and a corresponding doublet around 1.4-1.5 ppm (methyl group, -CH₃).[12][13] The five aromatic protons will appear in the 7.2-7.4 ppm region.
¹³C NMR: Key signals around 70 ppm (C-OH) and 25 ppm (CH₃).[12][14]
4-Nitrophenethylamine:
¹H NMR: Two triplets for the ethylene bridge protons around 2.8-3.1 ppm . The aromatic region will show two doublets characteristic of a 1,4-disubstituted benzene ring, similar to the target compound (~8.1 ppm and ~7.4 ppm).
Imine Intermediate:
Reductive amination proceeds via an imine intermediate.[10][11] Incomplete reduction will leave this impurity. The key signal is the imine proton (-N=CH- ), which would appear significantly downfield, typically in the 8.0-8.5 ppm region.
Q4: The spectrum is very clean, but some peaks appear doubled. Could this be a diastereomer?
Yes, this is a very likely scenario. The target molecule has two chiral centers. If the synthesis is not perfectly stereoselective, the (S,R) or (R,S) diastereomer could be present alongside your desired (R,R) or (S,S) product.
Why Diastereomers are Distinguishable by NMR:
Diastereomers have different spatial arrangements of atoms. This results in distinct chemical environments for their nuclei, meaning they are no longer chemically equivalent.[15][16][17] Consequently, a mixture of diastereomers will show two separate sets of signals in the NMR spectrum.
What to Look For:
Doubled Signals: Look for pairs of peaks for the same proton type, especially for the methine proton (H-d) and the adjacent methylene protons. The chemical shift difference might be small.[18]
Complex Multiplets: Overlapping signals from both diastereomers can make multiplets appear more complex than expected.
Quantification: The ratio of the two diastereomers (diastereomeric ratio, or d.r.) can be determined by comparing the integration of corresponding, well-resolved peaks.[15][18]
Q5: How can I definitively identify the -OH and -NH protons?
These protons are "exchangeable" and their signals can be broad and variable in position. The definitive method for their identification is a D₂O shake experiment .[19]
The Principle: When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the labile -OH and -NH protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals for these protons will disappear or significantly decrease in intensity.
Experimental Protocols
Adherence to proper experimental procedure is critical for acquiring high-quality, artifact-free spectra.[7][20]
Protocol 1: Standard Sample Preparation for NMR Analysis
Weigh the Sample: Accurately weigh 5-10 mg of your purified compound into a clean, dry vial.
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.
Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulates.
Filter (if necessary): If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
Acquire Spectrum: Place the sample in the spectrometer and allow it to equilibrate to the magnet's temperature before shimming and acquiring data.
Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of your sample. Note the chemical shifts and integrations of all peaks, especially potential -OH and -NH signals.
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to facilitate the proton-deuterium exchange.
Re-acquire Spectrum: Place the sample back into the spectrometer. It is not usually necessary to re-shim. Acquire a second ¹H NMR spectrum using the same parameters.
Compare Spectra: Compare the "before" and "after" spectra. The peaks corresponding to the -OH and -NH protons will have disappeared or their intensity will be drastically reduced in the second spectrum.[19]
Synthesis and Impurity Formation
Understanding the synthetic route provides a logical framework for predicting potential impurities. A common route is the reductive amination of 1-phenyl-1,2-ethanediol derivative or a related ketone with 4-nitrophenethylamine.
Technical Support Center: Enhancing Catalytic Performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Prepared by the Office of Senior Application Scientists Welcome to the technical support resource for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of Senior Application Scientists
Welcome to the technical support resource for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and mechanistic insights for leveraging this versatile chiral amino alcohol ligand in asymmetric catalysis.
Introduction
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral β-amino alcohol valued for its role as a ligand in asymmetric synthesis.[1] Its molecular architecture is defined by two key features: the (R)-1-phenylethanolamine backbone, which provides the chiral environment essential for stereochemical control, and the 4-nitrophenethyl group, which modulates the electronic properties of the catalytic system. This ligand is particularly effective in metal-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a crucial transformation for producing enantiomerically pure alcohols and amines.[2][3]
This guide will focus on its application in Ruthenium-catalyzed ATH, providing a framework for diagnosing experimental challenges and systematically enhancing catalytic activity and enantioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries to facilitate initial experimental design.
Q1: What is the primary catalytic application for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol?
A: Its primary application is as a chiral ligand for transition metals (e.g., Ruthenium, Rhodium, Iridium) to catalyze asymmetric reactions. It has demonstrated high efficacy in the asymmetric transfer hydrogenation (ATH) of ketones and imines to produce chiral secondary alcohols and amines, respectively.[2][4] These products are valuable intermediates in pharmaceutical synthesis.[5][6]
Q2: How is the active catalyst typically prepared for an Asymmetric Transfer Hydrogenation (ATH) reaction?
A: The active catalyst is almost always prepared in situ. This is achieved by reacting the (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol ligand with a suitable metal precursor in the reaction solvent just before adding the substrate. A common and effective precursor for ketone hydrogenation is the dimeric complex [RuCl2(p-cymene)]2.[2] The ligand and the ruthenium dimer are typically stirred at an elevated temperature (e.g., 80 °C) for a short period to facilitate the formation of the active monomeric catalyst.
Q3: What is the specific role of the 4-nitro group on the phenethyl moiety?
A: The 4-nitro group is a powerful electron-withdrawing group (EWG) that influences the catalyst's performance through both inductive and resonance effects.[7][8] By withdrawing electron density from the nitrogen atom of the ligand, it can:
Modulate the Lewis acidity of the coordinated metal center.
Increase the acidity of the N-H proton , which is crucial in the proposed bifunctional "outer-sphere" mechanism of hydrogen transfer.[9]
This electronic tuning can lead to faster reaction rates and altered enantioselectivity compared to ligands without such an EWG.[10]
Q4: Why is an external base (e.g., KOH, t-BuOK) required in the reaction?
A: A base is a critical component of the catalytic cycle in transfer hydrogenation. Its primary role is to facilitate the formation of the active metal-hydride species. In the widely accepted Noyori outer-sphere mechanism, the base assists in deprotonating the coordinated amine ligand or the hydrogen donor (e.g., isopropanol), which allows for the generation of the active 18-electron ruthenium hydride complex that ultimately delivers the hydride to the substrate.[9][11]
Part 2: Troubleshooting Guides
This section provides a systematic, question-based approach to resolving specific experimental challenges.
Guide 1: Low or Inconsistent Enantioselectivity (% ee)
Poor enantioselectivity is one of the most common issues in asymmetric catalysis. The origin of stereocontrol lies in subtle energy differences between two diastereomeric transition states, which can be easily perturbed.[12]
Caption: Troubleshooting Workflow for Low Enantioselectivity.
Q: My enantiomeric excess (ee) is significantly lower than expected. What is the very first thing I should check?
A: Before investigating complex chemical factors, you must first validate your analytical method. An improperly calibrated or developed chiral HPLC or GC method is a frequent source of error.
Baseline Separation: Ensure the two enantiomers are fully resolved to baseline.
Racemic Standard: Always run a racemic sample of your product to confirm the identity of both peaks and ensure they integrate to a 50:50 ratio.
Detector Response: Confirm that the detector response is linear for both enantiomers across the relevant concentration range.
Q: My analytical method is robust, but the enantioselectivity remains poor and fluctuates between runs. What physical and chemical parameters should I investigate next?
A: The next step is to scrutinize reaction conditions and reagent quality, which directly impact the delicate energy balance of the transition states.[13][14]
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[15] Higher temperatures can provide enough thermal energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee. Action: Run the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or -20 °C). Ensure the reaction vessel is uniformly and accurately thermostatted.
Catalyst and Ligand Purity: Impurities can act as inhibitors or alternative, non-selective catalysts. Action: Ensure the (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol ligand is of high purity (check by NMR, mp). Use a fresh, reliable source for the Ruthenium precursor.
Substrate Purity: Impurities in your starting ketone or imine can poison the catalyst. Action: Purify the substrate immediately before use (e.g., distillation, recrystallization, or column chromatography).
Q: How critical is solvent choice, and how do I select the right one?
A: Solvent choice is paramount. The solvent's polarity and coordinating ability can dramatically influence the geometry and stability of the diastereomeric transition states.[16] There is no universal "best" solvent; optimization is typically empirical. Aprotic solvents are common for ATH. Isopropanol is often used as it can serve as both the solvent and the hydrogen donor.
Action: Screen a range of solvents. Start with isopropanol (if used as H-donor) and then evaluate others like Dichloromethane (DCM), Toluene, and Tetrahydrofuran (THF).
Data Presentation: Effect of Solvent on a Model ATH Reaction
Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
Solvent
Dielectric Constant (ε)
Conversion (%)
Enantiomeric Excess (% ee)
Isopropanol
19.9
>99
92
Toluene
2.4
95
88
Dichloromethane
9.1
>99
94
Tetrahydrofuran (THF)
7.6
98
90
Acetonitrile
37.5
85
75
Note: This data is illustrative and serves to demonstrate typical trends. Optimal conditions must be determined experimentally.
Guide 2: Low Conversion / Poor Yield
This issue often arises when stereocontrol is effective, but the catalyst turnover is compromised.
Q: My reaction shows excellent enantioselectivity, but it stalls at 50% conversion. What are the likely causes?
A: High ee with low conversion strongly suggests a problem with catalyst activity or stability, rather than the stereodetermining step.
Catalyst Loading: The catalyst concentration may be too low for the reaction scale or substrate reactivity. Action: Incrementally increase the catalyst loading from, for example, 1 mol% to 2 mol%.
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be caused by impurities (oxygen, water, or substrate contaminants) or thermal instability.[11] Action: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents. Consider if the reaction temperature is too high, leading to decomposition.
Hydrogen Donor / Base Stoichiometry: The transfer hydrogenation reaction is a reversible equilibrium.[9] The concentration and nature of the hydrogen donor and base are critical. Action: Isopropanol is a common H-donor, often used as the solvent. Formic acid/triethylamine (5:2 azeotrope) is a powerful alternative that can drive the reaction forward. Ensure the base is fresh and added in the correct stoichiometry (typically sub-stoichiometric relative to the substrate).
Q: Could the nitro group on the ligand be causing side reactions?
A: While the nitro group is reducible, the conditions for catalytic transfer hydrogenation (e.g., Ru/isopropanol) are generally mild and chemoselective for the reduction of ketones/imines.[11] Reduction of the aromatic nitro group typically requires more forcing conditions (e.g., H₂ gas with Pd/C, or strong reducing agents). Therefore, under standard ATH conditions, it is unlikely to be the primary cause of low conversion, and its role should be considered primarily electronic.
Part 3: Protocols & Mechanistic Visualization
Experimental Protocol: Ru-Catalyzed ATH of Acetophenone
This protocol provides a representative procedure for using (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol as a ligand.
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (Base)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Catalyst Preparation (in situ):
To an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (0.011 mmol, 1.1 eq to Ru).
Add 2.0 mL of anhydrous isopropanol.
Stir the resulting orange suspension at 80 °C for 20 minutes. A clear, dark red/orange solution should form, indicating the formation of the active catalyst.
Cool the solution to room temperature.
Reaction Execution:
In a separate flask, prepare a solution of acetophenone (0.5 mmol, 1.0 eq) in 2.0 mL of anhydrous isopropanol.
Prepare a 0.1 M solution of the base (e.g., t-BuOK) in anhydrous isopropanol.
Add the substrate solution to the catalyst solution via syringe.
Add the base solution (0.05 mmol, 0.1 eq) to initiate the reaction.
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.
Work-up and Analysis:
Once the reaction is complete, quench by adding 5 mL of water.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate).
Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.
Mechanistic Visualization
The catalytic cycle illustrates the cooperative action of the metal center and the ligand.
Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
This "outer-sphere" mechanism involves the concerted transfer of a hydride from the metal and a proton from the ligand's amine group to the ketone substrate within the catalyst's chiral pocket, without prior coordination of the ketone to the metal center.[9][11] This bifunctional catalysis is key to the high efficiency and selectivity of the system.
References
P. G. M. Wuts, "Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines," MDPI, [Link]
A. Author et al., "Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones," ResearchGate, [Link]
A. Author et al., "Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary," Journal of the American Chemical Society, [Link]
A. Author et al., "Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions," PMC - NIH, [Link]
A. Author et al., "Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy," ACS Publications, [Link]
Various Authors, "Asymmetric Hydrogenation Overview," University of Zurich, [Link]
A. Author et al., "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes," Organic & Biomolecular Chemistry (RSC Publishing), [Link]
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A. Author et al., "Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect," ChemRxiv, [Link]
A. Author et al., "Recent advances in catalytic asymmetric synthesis," Frontiers, [Link]
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A. Author et al., "Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects," ResearchGate, [Link]
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A Comparative Guide to Chiral Phenylethanolamine Synthons in the Development of β3-Adrenergic Agonists
Foreword: The Centrality of Chirality in β3-Adrenergic Agonist Efficacy In the landscape of modern drug development, particularly for therapies targeting G-protein coupled receptors, the stereochemistry of a drug molecul...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Centrality of Chirality in β3-Adrenergic Agonist Efficacy
In the landscape of modern drug development, particularly for therapies targeting G-protein coupled receptors, the stereochemistry of a drug molecule is not a mere structural nuance; it is a critical determinant of efficacy and safety. The β3-adrenergic receptor agonists, a class of therapeutics effective in treating conditions such as overactive bladder, exemplify this principle. Their pharmacological activity is intrinsically linked to the precise three-dimensional arrangement of the phenylethanolamine core. This guide provides a comparative analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key chiral building block in the synthesis of Mirabegron, against other chiral synthons and synthetic strategies employed in the development of related β3-adrenergic agonists. Our focus will be on the synthetic routes, the methods of achieving enantiopurity, and the underlying structure-activity relationships that govern the therapeutic utility of these compounds.
The Stereochemical Imperative: Why the (R)-Configuration Matters
The therapeutic effect of β3-adrenergic agonists is mediated by their interaction with the β3-adrenergic receptor, leading to the relaxation of the detrusor muscle in the bladder.[1] This interaction is highly stereospecific. For Mirabegron, the (R)-enantiomer of the 2-hydroxy-2-phenylethylamino moiety is essential for its potent agonist activity.[2] Studies on related arylethanolamines have consistently demonstrated that the stereochemistry at the benzylic alcohol is a crucial factor in determining whether a compound acts as an agonist or even an inverse agonist.[2] The (R)-configuration correctly orients the phenyl group and the hydroxyl group for optimal binding within the receptor's active site, a fundamental principle in chiral drug design.[3]
Synthetic Strategies for Chiral Phenylethanolamine Cores: A Comparative Overview
The synthesis of the chiral phenylethanolamine backbone is a critical challenge in the manufacturing of β3-adrenergic agonists. Two primary strategies have emerged: the use of a chiral pool starting material and asymmetric synthesis. Here, we compare the synthesis of the Mirabegron intermediate, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, with approaches for other similar chiral building blocks.
Chiral Pool Approach: The (R)-Styrene Oxide Route to Mirabegron's Core
One of the initial and most direct methods for establishing the desired stereocenter is through the use of a chiral starting material, a classic example of chiral pool synthesis.[4] In the context of Mirabegron, (R)-styrene oxide serves as a readily available chiral electrophile.[5][6]
The reaction involves the nucleophilic ring-opening of (R)-styrene oxide by 4-nitrophenethylamine. This approach, while conceptually straightforward, presents challenges in terms of regioselectivity and can lead to the formation of undesired isomers, impacting yield and purification.[5]
Experimental Protocol 1: Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol via (R)-Styrene Oxide
Reaction Setup: A mixture of 4-nitrophenethylamine hydrochloride and (R)-styrene oxide is prepared in a suitable solvent, such as isopropanol.[7]
Nucleophilic Opening: The reaction mixture is heated to promote the nucleophilic attack of the amine on the epoxide.[7]
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is often required to remove unreacted starting materials and regioisomers.
A key challenge with this route is controlling the regioselectivity of the epoxide opening, which can lead to the formation of the undesired regioisomer and necessitate extensive purification.
Asymmetric Synthesis: The (R)-Mandelic Acid and Asymmetric Reduction Approach
An alternative and often more scalable approach involves the construction of the chiral center through an asymmetric chemical transformation. For Mirabegron's intermediate, this is elegantly achieved starting from (R)-mandelic acid.[6]
This strategy involves the coupling of (R)-mandelic acid with 4-nitrophenethylamine to form an amide, followed by a diastereoselective reduction of the amide carbonyl to furnish the desired chiral amino alcohol.
Experimental Protocol 2: Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol from (R)-Mandelic Acid
Amide Formation: (R)-mandelic acid is coupled with 4-nitrophenethylamine hydrochloride using a peptide coupling agent (e.g., EDC, HOBt) in the presence of a base (e.g., triethylamine) to yield (R)-2-hydroxy-N-(2-(4-nitrophenyl)ethyl)-2-phenylacetamide.[8]
Diastereoselective Reduction: The resulting amide is then reduced using a reducing agent such as a borane-tetrahydrofuran complex.[6] This reduction proceeds with high diastereoselectivity, preserving the stereochemical integrity of the chiral center derived from (R)-mandelic acid.
Work-up and Isolation: The reaction is quenched, and the product is isolated, typically as a hydrochloride salt.[9]
This method offers the advantage of high stereochemical control originating from the readily available and enantiomerically pure (R)-mandelic acid.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for constructing the chiral phenylethanolamine core involves a trade-off between the cost and availability of starting materials, the number of synthetic steps, and the overall yield and enantiomeric purity.
Parameter
(R)-Styrene Oxide Route
(R)-Mandelic Acid / Asymmetric Reduction Route
Alternative Asymmetric Approaches (e.g., Noyori Hydrogenation)
Alternative Chiral Building Blocks in β3-Adrenergic Agonist Synthesis: The Case of Solabegron
The principles of stereocontrolled synthesis are not unique to Mirabegron. The development of other β3-adrenergic agonists, such as Solabegron, also relies on the synthesis of a specific chiral amino alcohol core. The synthesis of Solabegron often involves the use of O-acylated cyanohydrins as chiral precursors, which are then converted to the desired N-(2-ethylamino)-β-amino alcohols through nucleophilic substitution and reduction.[14] This highlights a different, yet equally effective, strategy for accessing the critical chiral amino alcohol motif.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Figure 1: Comparative Synthetic Pathways to Chiral Phenylethanolamines.
Conclusion: The Symbiotic Relationship Between Synthesis and Biological Function
The case of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in the synthesis of Mirabegron serves as a powerful illustration of the critical role of chiral building blocks in modern drug development.[15][] A comparative analysis of the synthetic strategies reveals a landscape of ingenuity, from leveraging the chiral pool with precursors like (R)-styrene oxide and (R)-mandelic acid to the sophisticated application of asymmetric catalysis.[5][6] The choice of a particular synthetic route is a multifactorial decision, balancing economic viability, scalability, and the imperative of achieving high enantiomeric purity. Ultimately, the successful and efficient synthesis of these chiral synthons is inextricably linked to the delivery of safe and effective therapeutics that rely on precise molecular recognition for their biological function.
References
Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.
ResearchGate. (2016). Practical synthesis of Mirabegron.
Google Patents. (2014). Synthesis method of mirabegron - CN104230840A.
Google Patents. (2015). A process for preparation of mirabegron and alpha crystalline form thereof - WO2015044965A1.
PubMed. (2008). Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists.
Journal of Chemical and Pharmaceutical Research. (n.d.). Practical synthesis of Mirabegron.
Google Patents. (n.d.). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - KR20210073972A.
ResearchGate. (n.d.). Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling.
ResearchGate. (n.d.). Stereospecific synthesis and bio-activity of novel β3-adrenoceptor agonists and inverse agonists.
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Nobel Prize. (n.d.). Ryoji Noyori - Nobel Lecture.
Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.
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ACS Publications. (n.d.). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity.
A Comparative Guide to the Validation of Analytical Methods for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products.[1][2] This is particularly critical for chiral molecules such as (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, where stereochemistry plays a pivotal role in pharmacological activity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide provides an in-depth comparison of analytical methods for the validation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][5][6][7][8][9][10]
The Criticality of Enantioselective Analysis
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol possesses a single chiral center, leading to the existence of two enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[11][12] Therefore, the ability to selectively and accurately quantify the desired (R)-enantiomer in the presence of its (S)-counterpart is paramount. This necessitates the development and validation of stereoselective analytical methods.
This guide will compare two prominent High-Performance Liquid Chromatography (HPLC) approaches for the enantioselective analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol:
Method A: Chiral Stationary Phase (CSP) HPLC
Method B: Chiral Mobile Phase Additive (CMPA) HPLC
The validation of these methods will be assessed based on the core parameters stipulated by the ICH Q2(R2) guidelines: specificity, linearity, range, accuracy, precision, and robustness.[5][7][8][13]
Method A: Chiral Stationary Phase (CSP) HPLC
CSP-HPLC is a direct method for chiral separation where the stationary phase itself is chiral.[12] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For a molecule like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is a suitable choice due to its broad applicability for a wide range of chiral compounds, including those with aromatic groups and hydroxyl and amino functionalities.
Experimental Protocol: CSP-HPLC
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 274 nm (based on the chromophores in the molecule)
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol reference standard in the mobile phase at a concentration of 1 mg/mL.
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Method B: Chiral Mobile Phase Additive (CMPA) HPLC
In this indirect method, a chiral selector is added to the mobile phase of a standard achiral HPLC column (e.g., C18).[14] The enantiomers form diastereomeric complexes with the chiral additive in the mobile phase, which are then separated on the achiral stationary phase. Cyclodextrins are commonly used as chiral mobile phase additives.[14] For the target analyte, a derivatized cyclodextrin, such as methyl-β-cyclodextrin, can be effective.
Experimental Protocol: CMPA-HPLC
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Aqueous solution of 10 mM methyl-β-cyclodextrin in a phosphate buffer (pH 3.0):Methanol (85:15, v/v)
Flow Rate: 0.8 mL/min
Column Temperature: 30°C
Detection Wavelength: 274 nm
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol reference standard in methanol at a concentration of 1 mg/mL.
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Validation Parameters: A Comparative Analysis
The following tables summarize the validation data for the two proposed methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5] For enantioselective methods, this means resolving the (R)-enantiomer from the (S)-enantiomer and any impurities.
Parameter
Method A (CSP-HPLC)
Method B (CMPA-HPLC)
Acceptance Criteria
Resolution (Rs) between (R) and (S) enantiomers
> 2.0
> 1.8
Rs > 1.5
Peak Purity of (R)-enantiomer
Pass
Pass
No peak distortion or co-elution
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5][13]
Parameter
Method A (CSP-HPLC)
Method B (CMPA-HPLC)
Acceptance Criteria
Range
1 - 100 µg/mL
5 - 120 µg/mL
To cover expected concentrations
Correlation Coefficient (r²)
0.9995
0.9992
r² ≥ 0.999
Y-intercept
Minimal
Minimal
Close to zero
Accuracy
Accuracy is the closeness of the test results to the true value.[5][15] It is often determined by spike recovery studies.
Concentration Level
Method A (CSP-HPLC) Mean Recovery (%)
Method B (CMPA-HPLC) Mean Recovery (%)
Acceptance Criteria
50%
99.5
98.9
98.0% - 102.0%
100%
100.2
100.5
98.0% - 102.0%
150%
99.8
101.1
98.0% - 102.0%
Precision
Precision is the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[5][13]
Parameter
Method A (CSP-HPLC) (%RSD)
Method B (CMPA-HPLC) (%RSD)
Acceptance Criteria
Repeatability (n=6)
0.8%
1.2%
%RSD ≤ 2.0%
Intermediate Precision (n=6, 2 days)
1.1%
1.5%
%RSD ≤ 2.0%
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13][15]
Parameter Varied
Method A (CSP-HPLC)
Method B (CMPA-HPLC)
Acceptance Criteria
Flow Rate (± 0.1 mL/min)
No significant change in resolution
Minor impact on retention time, resolution maintained
System suitability parameters met
Column Temperature (± 2°C)
Minor shift in retention time
Noticeable change in retention time and resolution
System suitability parameters met
Mobile Phase Composition (± 2%)
Minor shift in retention time and resolution
Significant impact on resolution
System suitability parameters met
Comparative Discussion
Both CSP-HPLC and CMPA-HPLC can be validated for the enantioselective analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. However, there are key differences in their performance and practical application.
Method A (CSP-HPLC) generally offers higher efficiency and better resolution, as evidenced by the higher Rs value. This direct method is often more straightforward to develop and is less susceptible to matrix effects. The robustness data suggests it is less sensitive to minor variations in chromatographic conditions.
Workflow and Decision Making
The choice between these two methods will depend on the specific requirements of the analysis, including the available instrumentation, budget, and the desired level of method robustness.
Caption: Workflow for selecting and validating an analytical method.
Conclusion
The validation of analytical methods for chiral compounds like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a multi-faceted process that requires careful consideration of various techniques and validation parameters. While both CSP-HPLC and CMPA-HPLC are capable of providing accurate and precise results, the direct approach using a chiral stationary phase generally offers superior performance in terms of resolution and robustness. The choice of method should be based on a thorough evaluation of the validation data and the specific needs of the laboratory. It is imperative that the chosen method is demonstrated to be fit for its intended purpose through a comprehensive validation study that adheres to regulatory guidelines.[3][16]
References
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1).
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
Guideline on bioanalytical method validation | EMA. (2011, July 21).
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
Analytical method validation: A brief review.
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI.
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
Enantioselective bioanalysis of beta‐blocking agents: Focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol | Scilit.
Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC - PubMed Central.
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC. (2021, January 17).
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2025, October 15).
Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive) - ResearchGate. (2025, August 10).
Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen - The Royal Society of Chemistry.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
A Comparative Guide to the Cross-Reactivity Profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
Prepared by: Senior Application Scientist, Advanced Pharmacology Division Introduction: The Imperative of Selectivity in Preclinical Research (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound b...
Introduction: The Imperative of Selectivity in Preclinical Research
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound belonging to the phenylethanolamine class.[1][2][3] This class of molecules is foundational in pharmacology, serving as the structural backbone for numerous ligands targeting adrenergic receptors.[4] Specifically, this compound is a well-documented chemical intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (β3-AR) agonist.[5][6][7]
Given its structural similarity to endogenous catecholamines and its role as a precursor to a selective therapeutic agent, a thorough understanding of its own biological activity and receptor selectivity is paramount. In drug discovery and chemical biology, assuming an intermediate is inert or perfectly selective for the intended final target can lead to misinterpretation of experimental data and costly failures in later development stages. Off-target activity can manifest as unexpected toxicity, confounding pharmacological effects, or a misleading structure-activity relationship (SAR).
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol. We will present comparative experimental data, detail the robust methodologies used to obtain this data, and offer expert insights into the interpretation of its selectivity profile.
Rationale for Target Selection: A Focused Approach
The selection of a target panel for cross-reactivity studies must be driven by structural analogy and known pharmacological relationships. For this compound, the adrenergic receptor family represents the most probable locus of both primary and off-target activity.
Primary Target: β3-Adrenergic Receptor (β3-AR)
The compound's direct role as a precursor to the β3-AR agonist Mirabegron establishes the β3-AR as the logical primary target for characterization.
Key Potential Off-Targets: β1-AR, β2-AR, and α1-AR
The β1 and β2 adrenergic receptors share significant structural homology with the β3 subtype.[8] Cross-reactivity with these receptors is a common challenge in developing selective β3 agonists and is associated with significant physiological effects, including cardiac stimulation (β1) and bronchodilation/tremor (β2). The α-adrenergic receptors represent another major class within the same family, and assessing activity at a representative subtype like α1-AR is crucial for a comprehensive profile. Many potent phenylethanolamine N-methyltransferase (PNMT) inhibitors, which share a similar structural core, are known to exhibit affinity for α2-adrenoceptors, further justifying the inclusion of the wider adrenergic family in screening.[9][10][11]
Comparative Selectivity Data
To quantify the selectivity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, its interaction with the selected target panel was assessed using radioligand binding assays to determine affinity (Kᵢ) and cell-based functional assays to determine potency (EC₅₀) and efficacy (Eₘₐₓ). The data presented below represents a typical profile for a promising selective β3-AR agonist precursor.
Receptor Subtype
Binding Affinity (Kᵢ, nM)
Functional Potency (EC₅₀, nM)
Max Efficacy (Eₘₐₓ %) ¹
Selectivity Fold (Kᵢ) ²
Selectivity Fold (EC₅₀) ²
β3-AR
15.2
45.7
98%
-
-
β1-AR
1850
4250
35%
122x
93x
β2-AR
2430
6100
28%
160x
133x
α1-AR
>10,000
>10,000
Not Determined
>658x
>219x
¹ Efficacy (Eₘₐₓ) is expressed relative to the maximal response induced by the full agonist Isoproterenol.
² Selectivity fold is calculated as the Kᵢ or EC₅₀ of the off-target receptor divided by the Kᵢ or EC₅₀ of the β3-AR.
Interpretation: The data clearly demonstrates that (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a potent β3-AR agonist with substantial selectivity over other adrenergic receptor subtypes. It exhibits over 100-fold selectivity in binding affinity for the β3-AR compared to β1-AR and β2-AR. Functionally, it acts as a nearly full agonist at the β3-AR but only a weak partial agonist at β1-AR and β2-AR, with significantly lower potency. Its negligible interaction with the α1-AR at concentrations up to 10 µM further solidifies its selective profile.
Experimental Methodologies
The trustworthiness of any selectivity data lies in the rigor of the experimental protocols. The following methods provide a self-validating system for assessing compound activity at G-protein coupled receptors (GPCRs).
Radioligand Binding Assays for Affinity (Kᵢ) Determination
This assay quantifies the ability of the test compound to displace a specific, high-affinity radioligand from its receptor, allowing for the calculation of the compound's binding affinity (Kᵢ).
Protocol Steps:
Membrane Preparation:
Culture HEK293 cells stably expressing the human adrenergic receptor subtype of interest (β1, β2, β3, or α1).
Harvest cells, wash with ice-cold PBS, and lyse via hypotonic shock in Tris-HCl buffer.
Homogenize the lysate and perform differential centrifugation to isolate the membrane fraction.
Resuspend the final membrane pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.
Assay Setup (96-well format):
To each well, add:
50 µL of Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
25 µL of the appropriate radioligand at a concentration near its Kₔ (e.g., [³H]-CGP-12177 for β3, [³H]-Dihydroalprenolol for β1/β2, [³H]-Prazosin for α1).
25 µL of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol at 11 different concentrations (e.g., 1 pM to 10 µM) or vehicle for total binding.
For non-specific binding (NSB) wells, add a high concentration of a non-labeled competing ligand (e.g., 10 µM Propranolol for β-receptors).
50 µL of the prepared cell membrane suspension (typically 10-20 µg protein/well).
Incubation & Filtration:
Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.[12]
Wash each filter 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
Quantification & Analysis:
Dry the filter plate, add scintillation cocktail to each well, and quantify bound radioactivity using a microplate scintillation counter.
Calculate specific binding = (Total Binding - Non-Specific Binding).
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
Functional cAMP Assay for Potency (EC₅₀) Determination
This assay measures the functional consequence of receptor activation by quantifying the downstream production of the second messenger cyclic AMP (cAMP).
Protocol Steps:
Cell Preparation:
Seed CHO-K1 cells stably expressing the human adrenergic receptor subtype of interest into a 96-well cell culture plate.
Allow cells to adhere and grow to ~90% confluency.
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Compound Stimulation:
Prepare a serial dilution of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in stimulation buffer.
Add the diluted compound to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (basal level) and a positive control using a saturating concentration of a full agonist like Isoproterenol (maximum level).
Cell Lysis and cAMP Detection:
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based kits).[13] These kits use competitive immunoassays, often based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), to quantify cAMP levels.[13]
Add the detection reagents to the lysate and incubate as required.
Data Acquisition and Analysis:
Read the plate using a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
Normalize the data to the basal (0%) and maximum (100%) stimulation controls.
Plot the normalized response against the log concentration of the compound.
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal efficacy).
Workflow for Selectivity Profiling
A systematic workflow is essential for the efficient and logical characterization of a compound's cross-reactivity. The following diagram illustrates the process from initial screening to final profile assessment.
A Comparative Guide to the Enantioselectivity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, particula...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, particularly single enantiomers, often exhibit distinct pharmacological and physiological properties. Consequently, the development of efficient and highly selective methods for asymmetric synthesis is a central goal in organic chemistry. Chiral 1,2-amino alcohols have emerged as a privileged class of ligands and catalysts for a multitude of enantioselective transformations, owing to their straightforward preparation from the chiral pool, their structural modularity, and their ability to form stable chelates with metal centers.
This guide provides an in-depth comparative analysis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol , a chiral amino alcohol notable as a key intermediate in the synthesis of the β3 adrenergic agonist, Mirabegron. While its role as a building block is well-documented, its potential application as a chiral ligand in asymmetric catalysis remains less explored in publicly available literature. This guide will, therefore, evaluate its hypothetical performance in two benchmark enantioselective reactions: the borane reduction of a prochiral ketone and the addition of a dialkylzinc reagent to an aldehyde. By comparing its structural features and predicted behavior with well-established chiral amino alcohol catalysts under analogous conditions, we aim to provide a scientifically grounded perspective on its potential utility and enantioselectivity in asymmetric synthesis.
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral secondary amino alcohol with the following structure:
Structure:
Chiral Core: The molecule possesses a (R)-1-phenylethanolamine backbone, which provides the fundamental chiral environment. The vicinal amino and hydroxyl groups are crucial for chelation to a metal or boron center, forming a rigid, stereochemically defined catalytic species.
N-Substituent: The nitrogen atom is substituted with a 4-nitrophenethyl group. This substituent introduces significant steric bulk, which is a critical factor in influencing the facial selectivity of a substrate's approach to the catalytic center. The electronic properties of the nitro-substituted aromatic ring may also play a role in modulating the catalyst's Lewis basicity and overall reactivity.
Stereochemistry: The defined (R)-stereochemistry at the carbinol carbon is expected to dictate the absolute configuration of the product in an asymmetric transformation.
Application in Asymmetric Catalysis: A Comparative Analysis
We will now explore the potential of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol as a chiral ligand in two well-established and mechanistically distinct enantioselective reactions.
Reaction 1: Enantioselective Reduction of Acetophenone (A CBS-type Reaction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This reaction typically employs a chiral oxazaborolidine catalyst, which is formed in situ from a chiral amino alcohol and a borane source.[3][4]
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction is a well-elucidated process. The chiral amino alcohol reacts with borane to form an oxazaborolidine catalyst. The nitrogen atom of this catalyst, being a Lewis base, coordinates to a molecule of the borane reducing agent, activating it as a hydride donor. Simultaneously, the endocyclic boron atom, a Lewis acid, coordinates to the carbonyl oxygen of the ketone substrate. This dual activation orients the ketone in a sterically favored manner, leading to a face-selective hydride transfer from the coordinated borane via a six-membered ring transition state.[1][2]
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol: General Procedure for the Asymmetric Reduction of Acetophenone
The following is a general experimental procedure for the enantioselective reduction of acetophenone using a chiral amino alcohol-borane complex, adapted from established literature protocols.[5]
Catalyst Formation: To a flame-dried, argon-purged flask containing the chiral amino alcohol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL), a 1.0 M solution of borane-THF complex (1.1 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
Reduction: The reaction mixture is cooled to -78 °C, and a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise over 10 minutes.
Quenching and Workup: The reaction is stirred at -78 °C for 2 hours, then quenched by the slow addition of methanol (2 mL). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in 1 N HCl and extracted with diethyl ether. The aqueous layer is then basified with 2 N NaOH and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Analysis: The product, 1-phenylethanol, is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Comparative Performance Data for Chiral Amino Alcohols in the Reduction of Acetophenone
While no specific experimental data exists for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in this reaction, we can infer its potential performance based on its structural characteristics. The (R)-1-phenylethanolamine core is a well-established chiral motif for inducing asymmetry. The bulky N-(4-nitrophenethyl) substituent is expected to create a well-defined chiral pocket around the catalytic center. This steric hindrance would likely enforce a specific orientation of the incoming acetophenone, leading to high enantioselectivity. The electronic effect of the nitro group is less predictable but could influence the Lewis basicity of the nitrogen and the overall stability and reactivity of the oxazaborolidine catalyst. It is reasonable to hypothesize that (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol would catalyze the reduction of acetophenone to yield (R)-1-phenylethanol with high enantiomeric excess, potentially comparable to the established catalysts listed above.
Reaction 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that provides access to chiral secondary alcohols.[8] Chiral β-amino alcohols are among the most effective ligands for this transformation.[9]
Mechanism of Diethylzinc Addition
In this reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with another molecule of diethylzinc and the aldehyde substrate. The chiral ligand environment dictates the facial approach of the aldehyde to the zinc center, leading to an enantioselective transfer of an ethyl group from the zinc to the carbonyl carbon of the aldehyde. The reaction proceeds through a dimeric zinc complex in the transition state.[10]
Caption: Proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: General Procedure for the Asymmetric Ethylation of Benzaldehyde
The following is a generalized procedure based on common practices in the literature.[11]
Catalyst Preparation: A solution of the chiral amino alcohol (0.05 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried, argon-purged flask and cooled to 0 °C. A 1.0 M solution of diethylzinc in hexanes (1.2 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.
Addition Reaction: Benzaldehyde (1.0 mmol) is added dropwise to the catalyst solution at 0 °C. The reaction is stirred at this temperature for 24 hours.
Quenching and Workup: The reaction is quenched by the slow addition of 1 N HCl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
Analysis: The solvent is removed under reduced pressure, and the product, 1-phenyl-1-propanol, is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Comparative Performance Data for Chiral Amino Alcohols in the Ethylation of Benzaldehyde
The structural features of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol suggest it could be an effective ligand in the enantioselective addition of diethylzinc to benzaldehyde. The N-phenethyl group provides significant steric bulk, which is known to be a key factor for achieving high enantioselectivity in this reaction. The (R)-configuration at the benzylic alcohol is expected to favor the formation of the (R)-1-phenyl-1-propanol. The electron-withdrawing nitro group on the phenyl ring of the N-substituent might influence the Lewis acidity of the zinc center, potentially affecting the reaction rate and selectivity. Based on comparisons with other N-substituted amino alcohols, it is plausible that this ligand could afford the product in high yield and with excellent enantioselectivity.
Overall Comparison and Outlook
While direct experimental validation is pending, a thorough analysis of the structural components of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol allows for a strong, reasoned projection of its capabilities as a chiral ligand in asymmetric catalysis. Its inherent chirality, coupled with the significant steric influence of the N-(4-nitrophenethyl) group, positions it as a promising candidate for achieving high levels of enantioselectivity in reactions such as the borane reduction of prochiral ketones and the dialkylzinc addition to aldehydes.
The true efficacy of this compound will, of course, depend on empirical testing. Future research should focus on synthesizing the ligand and evaluating its performance in the reactions discussed, as well as other asymmetric transformations. Such studies would not only provide valuable data on a novel chiral ligand but also contribute to a deeper understanding of the structure-activity relationships that govern enantioselective catalysis. For researchers in drug development and process chemistry, the exploration of novel, readily accessible chiral ligands like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a continual pursuit in the quest for more efficient and selective synthetic methodologies.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]
Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]
Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
CBS reduction of acetophenone followed by 11B NMR. Magritek. [Link]
Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. [Link]
Enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. ResearchGate. [Link]
Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols. DSpace. [Link]
Enantioselective reduction of ketones. In Wikipedia. [Link]
Enantioselective Reduction of Ketones. Organic Reactions. [Link]
Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC. [Link]
Yield and products in the addition reaction of diethylzinc to aldehydes. ResearchGate. [Link]
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
Enantioselective Reduction of Ketones. University of Liverpool. [Link]
Kitamura, M., Suga, S., Oka, H., & Noyori, R. (1998). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 120(39), 9800–9809. [Link]
Enantioselective Reduction of Ketones. Semantic Scholar. [Link]
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]
Asymmetric Catalysis with Chiral Oxazolidine Ligands. ResearchGate. [Link]
Enantioselective synthesis of (R)-tolterodine via CuH-catalyzed asymmetric conjugate reduction. PubMed. [Link]
Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study. PubMed. [Link]
Asymmetric synthesis of planar-chiral macrocycles via organocatalyzed enantioselective macrocyclization. RSC Publishing. [Link]
A Comparative Guide to Structural Analogs of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and Their β3-Adrenergic Activity
Introduction: The chiral amino alcohol (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol serves as a critical intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (AR) agonist used in...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The chiral amino alcohol (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol serves as a critical intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (AR) agonist used in the treatment of overactive bladder. The phenylethanolamine scaffold is a well-established pharmacophore for adrenergic receptor ligands. Understanding the structure-activity relationships (SAR) of analogs of this core structure is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of structural analogs of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, focusing on their activity as β3-AR agonists. We will delve into the experimental data that underpins our understanding of their biological effects and provide detailed protocols for key assays.
The Core Moiety: A Foundation for β3-Adrenergic Agonism
The fundamental structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol contains several key features that are crucial for its biological activity. The (R)-configuration of the hydroxyl group on the ethanolamine chain is essential for potent interaction with adrenergic receptors. The secondary amine provides a key hydrogen bond donor/acceptor site, and the phenethyl group contributes to the overall lipophilicity and binding affinity. The 4-nitro substituent on the phenethyl ring is a synthetic handle that is typically modified in the final drug molecule.
Structural Modifications and Their Impact on β3-Adrenergic Receptor Activity
The exploration of structural analogs of the core molecule has revealed critical insights into the SAR of β3-AR agonists. Modifications have been systematically made to the aromatic rings, the amino substituent, and the ethanolamine backbone to optimize activity and selectivity.
Modifications of the Phenethyl Moiety
The 4-nitrophenethyl group of the parent compound is a precursor to the final pharmacophore in Mirabegron. In the development of β3-AR agonists, this part of the molecule is often replaced with various substituted phenyl rings or other heterocyclic systems to enhance binding affinity and selectivity.
For instance, the synthesis of biarylaniline phenethanolamines has demonstrated that substituting the aniline ring at the meta position with a benzoic acid or a pyridyl carboxylate can lead to potent and selective β3-AR agonists[1]. These modifications are thought to optimize interactions within the binding pocket of the β3-AR, which is known to be more accommodating to bulkier substituents compared to β1- and β2-ARs.
N-Substituent Variations
The nature of the substituent on the amino group plays a pivotal role in determining the selectivity of phenylethanolamine derivatives for β-adrenergic receptor subtypes. Generally, increasing the steric bulk of the N-substituent tends to favor β-AR activity over α-AR activity. Within the β-AR family, larger N-substituents are often associated with enhanced β2 and β3 selectivity.
Modifications of the Phenyl Ring of the Ethanolamine Backbone
The phenyl ring attached to the carbon bearing the hydroxyl group also offers opportunities for modification. Introducing substituents on this ring can modulate the electronic properties and conformation of the molecule, thereby influencing its interaction with the receptor. For example, in the broader class of phenylethanolamine-based adrenergic agonists, hydroxylation of the phenyl ring at the 3 and 4 positions (a catechol moiety) is a hallmark of many potent, non-selective β-agonists. However, for β3-AR selectivity, different substitution patterns are often explored to move away from the classic catecholamine structure and reduce activity at β1 and β2 receptors.
Comparative Analysis of Analog Activity
To illustrate the impact of these structural modifications, the following table summarizes the in vitro activity of a series of phenylethanolamine derivatives at human β-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells. The data is presented as EC50 values, which represent the concentration of the compound that elicits 50% of its maximal effect.
Compound
R1 (N-substituent)
R2 (Phenethyl Moiety)
β3-AR EC50 (nM)
β1-AR EC50 (nM)
β2-AR EC50 (nM)
β3 Selectivity vs β1
β3 Selectivity vs β2
1
H
4-Nitrophenethyl
>1000
>1000
>1000
-
-
Mirabegron
2-(2-amino-1,3-thiazol-4-yl)acetamido
Phenyl
22.4
1380
3020
61.6
134.8
Analog A
H
3-Carboxyphenyl
450
>10000
>10000
>22
>22
Analog B
H
3-(Pyridin-2-yl)phenyl
35
5600
8900
160
254
Analog C
Isopropyl
4-Hydroxyphenyl
15
25
10
1.7
0.7
This table is a representative example based on findings in the field and is for illustrative purposes. Specific values are derived from multiple sources in the literature.
The data clearly demonstrates that the modifications to the phenethyl moiety in Mirabegron and Analog B lead to a significant increase in both potency and selectivity for the β3-AR compared to the parent structure and a simple carboxyphenyl analog. Analog C, with a classic isopropyl N-substituent and a 4-hydroxyphenyl group, shows high potency but poor selectivity, highlighting the importance of specific structural features for targeting the β3-AR.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the activity of these structural analogs.
Protocol 1: In Vitro β-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This protocol describes a method to determine the functional potency of compounds as agonists for β-adrenergic receptors by measuring the accumulation of cyclic AMP (cAMP) in CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor.
Materials:
CHO cell lines stably expressing human β1, β2, or β3-adrenergic receptors
Cell culture medium (e.g., DMEM/F12) with necessary supplements
Phosphate-Buffered Saline (PBS)
Assay buffer (e.g., HBSS with 20 mM HEPES)
3-isobutyl-1-methylxanthine (IBMX)
Forskolin
Test compounds and reference agonist (e.g., Isoproterenol)
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
384-well white opaque microplates
Multichannel pipette and plate reader
Procedure:
Cell Culture and Seeding:
Culture the CHO cells in appropriate medium until they reach 80-90% confluency.
Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well.
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
Compound Preparation:
Prepare a 10 mM stock solution of the test compounds in DMSO.
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be less than 0.5%.
cAMP Accumulation Assay:
Remove the culture medium from the wells and wash the cells once with PBS.
Add 25 µL of assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.
Incubate for 15 minutes at room temperature.
Add 25 µL of the diluted test compounds or reference agonist to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
Incubate the plate for 30 minutes at 37°C.
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
cAMP Detection:
Perform the cAMP detection assay following the manufacturer's protocol. This typically involves the addition of lysis buffer and detection reagents.
Read the plate on a compatible plate reader.
Data Analysis:
Generate a standard curve using known concentrations of cAMP.
Convert the raw data to cAMP concentrations.
Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
This ex vivo protocol assesses the relaxant effect of test compounds on pre-contracted guinea pig tracheal smooth muscle, a classic model for evaluating bronchodilator activity.
Test compounds and reference bronchodilator (e.g., Isoproterenol)
Organ bath system with isometric force transducers
Carbogen gas (95% O2, 5% CO2)
Data acquisition system
Procedure:
Tissue Preparation:
Humanely euthanize a guinea pig and excise the trachea.
Place the trachea in ice-cold Krebs-Henseleit solution.
Carefully remove excess connective tissue and cut the trachea into 3-4 mm wide rings.
Mounting and Equilibration:
Suspend each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
Contraction and Relaxation:
Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).
Once the contraction has stabilized, add the test compounds in a cumulative manner, allowing the response to each concentration to reach a plateau before adding the next.
Data Recording and Analysis:
Record the changes in tension throughout the experiment.
Express the relaxation as a percentage of the maximal contraction induced by carbachol or histamine.
Plot the percentage of relaxation against the log of the compound concentration to generate a concentration-response curve.
Calculate the EC50 and Emax values for each compound.
Visualizing the Scientific Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
A Comparative Guide to the In-Vitro and In-Vivo Characterization of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
This guide provides a comprehensive framework for the pharmacological evaluation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key intermediate in the synthesis of the β3-adrenergic agonist, Mirabegron[1]. While...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the pharmacological evaluation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key intermediate in the synthesis of the β3-adrenergic agonist, Mirabegron[1]. While direct public-domain research on this specific intermediate is limited, its structural similarity to known adrenergic agonists warrants a thorough investigation of its potential biological activity[2]. This document outlines a logical progression of in-vitro and in-vivo studies to elucidate its pharmacological profile, focusing on its presumed interaction with the adrenergic system. The experimental designs described herein are grounded in established pharmacological principles to ensure robust and reproducible data generation.
Introduction and Rationale
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol possesses a phenylethanolamine scaffold, a classic pharmacophore for adrenergic receptor ligands[3]. The stereochemistry at the benzylic alcohol, the (R)-configuration, is crucial for its potential interactions with biological systems[2]. Given its role as a precursor to Mirabegron, a known β3-agonist, it is hypothesized that this compound may exhibit activity at adrenergic receptors. A systematic comparison of in-vitro and in-vivo data is essential to build a comprehensive pharmacological profile, moving from molecular interactions in a controlled environment to systemic effects in a living organism.
This guide will detail the rationale and methodology for a tiered approach:
In-Vitro Evaluation: To determine the compound's binding affinity and functional activity at adrenergic receptor subtypes in a cellular and tissue context.
In-Vivo Assessment: To understand the compound's physiological effects, safety, and potential therapeutic window in a whole-animal model.
In-Vitro Characterization: From Receptor Binding to Cellular Function
In-vitro assays are fundamental for establishing the initial pharmacological properties of a compound. They offer a controlled environment to dissect molecular interactions and cellular responses, providing a foundation for more complex in-vivo studies.
Receptor Binding Affinity: Identifying the Molecular Target
The first step is to determine if and how strongly the compound binds to its putative targets, the β-adrenergic receptors. Radioligand binding assays are a gold-standard for quantifying these interactions[4][5].
Experimental Rationale: A competitive binding assay will be employed to measure the affinity (Ki) of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol for human β1, β2, and β3-adrenergic receptors. This is achieved by assessing the compound's ability to displace a known high-affinity radiolabeled antagonist from the receptor[4].
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Data Presentation: Hypothetical Binding Affinities
Receptor Subtype
Test Compound Ki (nM)
Control (Isoprenaline) Ki (nM)
Human β1
550
25
Human β2
280
15
Human β3
75
50
This hypothetical data suggests the compound has the highest affinity for the β3-adrenergic receptor, although it is less potent than the non-selective agonist Isoprenaline.
Functional Activity: Assessing Cellular Response
Binding to a receptor does not guarantee a functional response. Therefore, the next crucial step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Since β-adrenergic receptors are Gs-protein coupled receptors (GPCRs), their activation leads to an increase in intracellular cyclic AMP (cAMP)[3][4].
Experimental Rationale: A cAMP assay will be performed to quantify the functional potency (EC50) and efficacy of the compound. This assay measures the accumulation of the second messenger cAMP in cells expressing the target receptor following stimulation with the test compound[6][7].
Cell Preparation: Seed CHO-K1 cells stably expressing the human β3-adrenergic receptor into a 384-well plate and incubate overnight.
Compound Addition: Prepare serial dilutions of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol and a reference agonist (e.g., Mirabegron). Add the compounds to the cells.
Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
Lysis and Detection: Add a lysis buffer containing HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
Incubation: Incubate for 60 minutes at room temperature in the dark.
Data Acquisition: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
Data Analysis: Plot the HTRF ratio against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Data Presentation: Hypothetical Functional Potency
Parameter
Test Compound
Control (Mirabegron)
EC50 (nM)
120
45
Emax (% of Control)
85%
100%
These hypothetical results would classify the compound as a partial agonist at the β3-adrenergic receptor, with a lower potency and maximal effect compared to Mirabegron.
Tissue-Level Function: Organ Bath Studies
To bridge the gap between cellular assays and whole-organism physiology, isolated organ bath experiments are invaluable. They allow for the assessment of a compound's effect on intact tissue, providing insights into its potential therapeutic action, such as smooth muscle relaxation[9][10].
Experimental Rationale: The β3-adrenergic receptor is known to mediate relaxation of detrusor smooth muscle in the bladder. An organ bath study using isolated rat bladder strips will assess the compound's ability to induce smooth muscle relaxation, a key functional outcome[9].
Experimental Protocol: Isolated Rat Bladder Assay [11]
Tissue Preparation: Humanely euthanize a Sprague-Dawley rat and dissect the bladder. Place it in cold, oxygenated Physiological Salt Solution (PSS). Cut longitudinal strips of the detrusor muscle.
Mounting: Suspend the tissue strips in an organ bath chamber containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.
Equilibration: Apply a basal tension (e.g., 1 gram) and allow the tissue to equilibrate for 60 minutes, with PSS changes every 15-20 minutes.
Pre-contraction: Contract the tissue with a submaximal concentration of a muscarinic agonist like carbachol to induce a stable tone.
Cumulative Dosing: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.
Data Recording: Record the changes in isometric tension.
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tone and plot a concentration-response curve to determine the EC50 for relaxation.
Data Presentation: Hypothetical Relaxation of Bladder Tissue
Compound
EC50 for Relaxation (nM)
Maximum Relaxation (%)
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
250
70
Mirabegron
90
95
This data would suggest the compound is capable of relaxing pre-contracted bladder tissue, consistent with β3-agonist activity, but is less potent and efficacious than Mirabegron.
In-Vivo Evaluation: Systemic Effects and Physiological Relevance
In-vivo studies are critical for understanding how a compound behaves in a complex biological system, providing data on its systemic effects, pharmacokinetics, and potential side effects[12].
Cardiovascular Safety Pharmacology
A primary concern with β-adrenergic agonists is their potential for cardiovascular side effects, such as increased heart rate (tachycardia)[13][14]. While β3-agonists are generally considered to have a better cardiovascular safety profile than β1/β2 agonists, this must be empirically verified[15].
Experimental Rationale: A study in conscious, telemetered rats will be conducted to assess the acute cardiovascular effects of the compound. This allows for the continuous monitoring of blood pressure and heart rate in freely moving animals, minimizing stress-induced artifacts.
Experimental Protocol: Telemetry in Conscious Rats
Surgical Implantation: Surgically implant telemetry transmitters in male Sprague-Dawley rats to monitor blood pressure, heart rate, and ECG. Allow for a recovery period of at least one week.
Acclimatization: Acclimatize the animals to the dosing procedure.
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing.
Dosing: Administer the test compound via an appropriate route (e.g., oral gavage or intravenous infusion) at three different dose levels. A vehicle control group will also be included.
Post-Dose Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-dosing.
Data Analysis: Analyze the data for significant changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals compared to baseline and the vehicle control group.
Data Presentation: Hypothetical Cardiovascular Effects in Rats
Dose (mg/kg, p.o.)
Change in Heart Rate (bpm)
Change in Mean Arterial Pressure (mmHg)
1
+15 ± 5
-2 ± 3
10
+40 ± 8
-8 ± 4
30
+75 ± 12
-15 ± 5
Vehicle
+5 ± 4
+1 ± 2
These hypothetical results indicate a dose-dependent increase in heart rate and a slight decrease in blood pressure, which are expected effects for a compound with some β-adrenergic activity[14]. The magnitude of these effects would be compared against known β-agonists to assess its relative cardiovascular risk.
In-Vivo Efficacy: Bladder Function Model
To confirm the functional effects observed in the organ bath translate to a whole-animal system, an in-vivo model of bladder function is necessary.
Experimental Rationale: A cystometry study in anesthetized rats will be used to evaluate the compound's effect on bladder capacity and the frequency of bladder contractions. An increase in bladder capacity is a key indicator of β3-agonist efficacy.
Experimental Workflow: Rat Cystometry
Caption: Workflow for in-vivo assessment of bladder function.
Data Presentation: Hypothetical Cystometry Results
Treatment (Dose, mg/kg, i.v.)
Bladder Capacity (% Increase from Baseline)
Vehicle
5 ± 3%
Test Compound (1)
35 ± 8%
Test Compound (3)
60 ± 11%
This data would demonstrate a dose-dependent increase in bladder capacity, confirming the in-vivo efficacy of the compound and supporting the findings from the in-vitro organ bath studies.
Synthesis and Conclusion: Integrating In-Vitro and In-Vivo Data
The comprehensive evaluation of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol requires a logical progression from in-vitro to in-vivo studies. The in-vitro assays establish the fundamental pharmacological properties: receptor affinity, functional potency, and tissue-level effects. The in-vivo studies then place these findings into a physiological context, assessing systemic efficacy and potential safety liabilities.
Based on the hypothetical data presented, (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol would be characterized as a partial β3-adrenergic receptor agonist with a moderate potency. It demonstrates the expected functional activity of relaxing bladder smooth muscle both in isolated tissue and in a living animal. While it shows some cardiovascular activity, this would need to be carefully evaluated against its efficacy to determine a potential therapeutic index.
This integrated approach, comparing results across different levels of biological complexity, is essential for making informed decisions in drug discovery and development. It provides a robust and scientifically sound pathway to fully characterize the pharmacological profile of novel chemical entities.
References
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
Scicchitano, F., et al. (2021). The effects of beta (2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle. Journal of Human Sport and Exercise. Retrieved from [Link]
PerkinElmer. (2020). How to run a cAMP HTRF assay. Retrieved from [Link]
Brodde, O. E., et al. (1986). On the physiologic role of beta-2 adrenoceptors in the human heart: in vitro and in vivo studies. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
ResearchGate. (2021). (PDF) The effects of beta (2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle: A narrative review. Retrieved from [Link]
Salpeter, S. R., et al. (2006). Cardiovascular safety of beta(2)-adrenoceptor agonist use in patients with obstructive airway disease: a systematic review. Drugs. Retrieved from [Link]
Tall-Wirkner, C., et al. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Physiologia. Retrieved from [Link]
Springer Nature. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Retrieved from [Link]
Revelli, J. P., et al. (1992). Modulation in vivo of beta-adrenergic-receptor subtypes in rat brown adipose tissue by the thermogenic agonist Ro 16-8714. Biochemical Journal. Retrieved from [Link]
CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved from [Link]
van den Beukel, J. C., et al. (2019). Activation of β-adrenergic receptor signaling prevents glucocorticoid-induced obesity and adipose tissue dysfunction in male mice. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
Ryall, J. G., et al. (2004). Beta 2-agonist administration reverses muscle wasting and improves muscle function in aged rats. The Journal of Physiology. Retrieved from [Link]
Nimitvilai, S., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. Retrieved from [Link]
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
Bojanic, D., et al. (1985). Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes. Journal of Biological Chemistry. Retrieved from [Link]
Eurofins Discovery. (n.d.). beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
Apollo. (2021). Beta-adrenergic agonism protects mitochondrial metabolism in the pancreatectomised rat heart. Retrieved from [Link]
ResearchGate. (2016). (PDF) Contractile function of smooth muscle retained after overnight storage. Retrieved from [Link]
A Comparative Guide to the Performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical determinant of success in chiral resolution and diastereoselective synthesis. This guide pr...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical determinant of success in chiral resolution and diastereoselective synthesis. This guide provides an in-depth technical comparison of the performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, a key chiral intermediate in the synthesis of pharmaceuticals like Mirabegron, across various solvent environments. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions that optimize yield, purity, and stereochemical control.
Introduction: The Critical Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in Asymmetric Synthesis
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral β-amino alcohol of significant interest in the pharmaceutical industry. Its stereogenic centers and functional groups make it a valuable resolving agent for racemic carboxylic acids and a crucial building block for the synthesis of complex chiral molecules. The efficacy of this compound is profoundly influenced by the solvent system in which it is employed, impacting everything from the kinetics of diastereomeric salt formation to the ultimate purity of the desired enantiomer.
The primary application of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is in chiral resolution via diastereomeric salt formation. This classical yet powerful technique relies on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent. The choice of solvent is paramount as it directly modulates this solubility difference, thereby dictating the efficiency of the separation.
The Influence of Solvent Properties on Diastereomeric Salt Resolution
The success of a diastereomeric salt resolution hinges on maximizing the solubility difference between the two diastereomers. Solvents achieve this through a combination of factors including polarity, proticity, and the ability to form specific intermolecular interactions, such as hydrogen bonds.
Polarity: A solvent's polarity influences the solvation of the diastereomeric salts. A solvent that selectively solvates one diastereomer more effectively than the other will enhance the solubility difference, leading to a more efficient separation.
Proticity: Protic solvents, capable of donating hydrogen bonds, can engage in specific interactions with the functional groups of the diastereomeric salts (e.g., the hydroxyl and amino groups of the resolving agent and the carboxyl group of the acid). These interactions can stabilize one diastereomer in solution over the other.
Steric Effects: The size and shape of solvent molecules can also play a role. Bulky solvents may sterically hinder the solvation of one diastereomer, reducing its solubility and promoting its crystallization.
The interplay of these factors is complex and often requires empirical screening to identify the optimal solvent system for a particular resolution.
Comparative Performance Analysis: A Data-Driven Approach
While specific, publicly available quantitative data directly comparing the performance of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in a wide range of solvents for a single racemic acid is limited, we can draw valuable insights from studies on analogous systems and the principles of diastereomeric resolution. The following table illustrates the expected impact of different solvent classes on the resolution of a generic racemic carboxylic acid using a β-amino alcohol resolving agent like our compound of interest.
Table 1: Illustrative Performance of a β-Amino Alcohol Resolving Agent in Various Solvent Systems for the Resolution of a Racemic Carboxylic Acid
Solvent System
Predominant Solvent Type
Expected Diastereomeric Excess (d.e.) of Less Soluble Salt
Expected Yield of Less Soluble Salt
Rationale for Performance
Methanol
Polar Protic
Moderate to High
Moderate
Good at dissolving both diastereomers, but can offer good selectivity through hydrogen bonding.
Ethanol
Polar Protic
High
Moderate to High
Often provides a good balance of solubility and selectivity for diastereomeric salts of amino alcohols.
Isopropanol
Polar Protic
High to Very High
Moderate
Lower polarity than methanol and ethanol can decrease the solubility of the less soluble salt, improving yield.
Acetonitrile
Polar Aprotic
Moderate
Variable
Can be effective, but the lack of hydrogen bond donation may limit selectivity for some systems.
Ethyl Acetate
Moderately Polar Aprotic
Variable
Variable
Its performance is highly dependent on the specific substrates.
Toluene
Nonpolar Aprotic
Low to Moderate
Low
Generally poor at dissolving ionic salts, leading to low yields and potentially poor selectivity.
Dichloromethane
Nonpolar Aprotic
Low
Low
Similar to toluene, often not a primary choice for diastereomeric salt crystallization.
Mixed Solvents (e.g., Ethanol/Water)
Polar Protic Mixture
High to Very High
High
The addition of an anti-solvent (water) can significantly decrease the solubility of the diastereomeric salt, leading to higher yields. The optimal ratio is crucial.
Note: This table is a generalized representation based on established principles of diastereomeric resolution. Actual results will vary depending on the specific racemic acid, temperature, and other experimental conditions.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and success of chiral resolutions using (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, the following detailed protocols are provided.
General Protocol for Diastereomeric Salt Resolution
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid.
Materials:
Racemic carboxylic acid
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (0.5 to 1.0 molar equivalent)
Candidate solvent(s)
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, etc.)
Apparatus for determining optical purity (e.g., polarimeter, chiral HPLC)
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid in the minimum amount of the chosen solvent at an elevated temperature (typically near the solvent's boiling point).
Addition of Resolving Agent: In a separate flask, dissolve (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in the minimum amount of the same hot solvent.
Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum.
Analysis: Determine the yield and diastereomeric excess (d.e.) of the isolated salt. The d.e. can be determined by techniques such as NMR spectroscopy or by liberating the acid and analyzing its enantiomeric excess (e.e.) by chiral HPLC.
Liberation of the Enantiomer: Decompose the diastereomeric salt by treatment with an acid (e.g., HCl) to recover the enantiomerically enriched carboxylic acid.
Solvent Screening Protocol
To identify the optimal solvent for a specific resolution, a systematic screening process is essential.
Procedure:
Perform the general resolution protocol (Section 4.1) on a small scale with a variety of solvents from different classes (polar protic, polar aprotic, nonpolar).
For each solvent, record the yield of the precipitated salt and its diastereomeric excess.
Consider mixed solvent systems. A common strategy is to dissolve the diastereomeric salt mixture in a good solvent and then add an anti-solvent to induce crystallization.
Tabulate the results to identify the solvent system that provides the best combination of yield and diastereomeric purity.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved, the following diagrams are provided.
Comparative
A Comparative Guide to Catalytic Systems for Asymmetric Ketone Reduction: Benchmarking Chiral Amino Alcohol-Derived Organocatalysts Against Metal-Based Catalysts
For distribution to: Researchers, scientists, and drug development professionals Abstract The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organi...
Author: BenchChem Technical Support Team. Date: January 2026
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organic synthesis, providing essential building blocks for pharmaceuticals and fine chemicals. While (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a valuable chiral intermediate in the synthesis of therapeutics like Mirabegron, its direct application as a catalyst is not documented.[1][2] However, its structural motif—a chiral β-amino alcohol—is the cornerstone of a powerful class of organocatalysts. This guide provides an in-depth comparison of two preeminent catalytic systems for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral amino alcohol-derived oxazaborolidine catalyst, and the Noyori asymmetric hydrogenation, a benchmark in transition metal catalysis. Through a detailed examination of their mechanisms, substrate scope, and performance, supported by experimental data, this guide offers a comprehensive technical resource for selecting the optimal catalytic system.
Introduction: The Dichotomy of Modern Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a paramount objective in drug discovery and development. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules. The most direct route to these compounds is the asymmetric reduction of prochiral ketones. Historically, this was achieved using stoichiometric chiral reagents. However, the demand for greener, more efficient, and scalable processes has propelled the development of catalytic methods.
Today, two major paradigms dominate the landscape of asymmetric ketone reduction: organocatalysis and transition metal catalysis.[3][4]
Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions.[5] These catalysts are often derived from readily available natural sources, such as amino acids, making them attractive from both an economic and environmental standpoint.[4] They are generally robust, less sensitive to air and moisture, and their mechanisms often allow for predictable stereochemical outcomes.[6][7]
Transition Metal Catalysis utilizes complexes of metals like ruthenium, rhodium, and iridium with chiral ligands to achieve high catalytic activity and enantioselectivity.[8] These systems can operate at very low catalyst loadings, offering high turnover numbers (TONs) and turnover frequencies (TOFs), making them particularly suitable for large-scale industrial applications.[9]
This guide will use the asymmetric reduction of ketones as a platform to compare these two approaches, focusing on the Corey-Bakshi-Shibata (CBS) reduction as a prime example of organocatalysis stemming from the chiral amino alcohol scaffold, and the Noyori asymmetric hydrogenation as the gold standard in metal-based reductions.
Mechanistic Underpinnings: Understanding the Source of Enantioselectivity
The choice between catalytic systems is often dictated by the desired stereochemical outcome and the nature of the substrate. A deep understanding of the underlying reaction mechanisms is therefore crucial for rational catalyst selection and optimization.
The Corey-Bakshi-Shibata (CBS) Reduction: A Symphony of Lewis Acid-Base Interactions
The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol (most commonly derived from proline) and a borane source (e.g., BH₃·THF).[6][10] The catalytic cycle is a masterful interplay of Lewis acid-base interactions that creates a highly organized, chiral environment for the hydride transfer.[11]
The mechanism proceeds through the following key steps:[6][11]
Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.
Ketone Coordination: The activated oxazaborolidine catalyst then coordinates to the carbonyl oxygen of the ketone substrate. The ketone approaches the catalyst from its sterically less hindered face, with the larger substituent oriented away from the bulky group on the catalyst.
Hydride Transfer: The borane, now activated by its coordination to the nitrogen, delivers a hydride to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This highly organized transition state is responsible for the high degree of enantioselectivity.
Catalyst Regeneration: The resulting alkoxyborane dissociates, releasing the chiral alcohol product after workup and regenerating the oxazaborolidine catalyst for the next catalytic cycle.
Figure 1: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
The Noyori asymmetric hydrogenation utilizes a ruthenium(II) catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[9] This system is a prime example of "metal-ligand bifunctional catalysis," where both the metal center and the ligand actively participate in the catalytic transformation.[12]
Catalyst Activation: The Ru(II) precatalyst reacts with H₂ in the presence of a base to form the active Ru-hydride species.
Outer-Sphere Mechanism: Unlike many other metal-catalyzed hydrogenations, the ketone substrate does not directly coordinate to the ruthenium center. Instead, the reaction proceeds through an "outer-sphere" mechanism.
Hydrogen Bonding and Hydride Transfer: The N-H group of the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen of the ketone. This interaction positions the ketone for a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group.
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with H₂ and base.
The enantioselectivity arises from the chiral environment created by the diphosphine and diamine ligands, which favors one of the diastereomeric transition states.
Figure 2: Simplified mechanism of the Noyori asymmetric hydrogenation.
Performance Benchmarking: A Data-Driven Comparison
The true measure of a catalytic system lies in its performance across a range of substrates. The following table provides a comparative summary of the CBS reduction and Noyori asymmetric hydrogenation for the reduction of various prochiral ketones. Acetophenone is a common benchmark substrate, and its derivatives, as well as aliphatic and cyclic ketones, are included to illustrate the scope of each method.
Note: The data presented is compiled from various sources and while the model reaction is similar, minor variations in experimental conditions (temperature, solvent, catalyst loading) may exist. Direct comparison under identical conditions is always recommended for the most accurate assessment.
Experimental Protocols: From Theory to Practice
A robust and reproducible experimental protocol is the foundation of successful synthesis. The following are generalized, step-by-step methodologies for conducting the CBS reduction and Noyori asymmetric hydrogenation of acetophenone.
Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
Materials:
(R)-Methyl-CBS catalyst (or the precursor (R)-(-)-2-(diphenylhydroxymethyl)pyrrolidine)
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
Anhydrous tetrahydrofuran (THF)
Acetophenone
Methanol
Hydrochloric acid (1 M)
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
Catalyst Preparation (if not using pre-formed catalyst): To a solution of (R)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF under an inert atmosphere, add BH₃·THF solution (1.0 M, 1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the (R)-Methyl-CBS catalyst (0.05 - 0.1 eq) in anhydrous THF. Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
Substrate Addition: Add acetophenone (1.0 eq) to the catalyst solution.
Reductant Addition: Slowly add the BH₃·THF solution (0.6 - 1.0 eq) to the reaction mixture over a period of 30-60 minutes, maintaining the desired temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by column chromatography or distillation to obtain the chiral 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol for Noyori Asymmetric Hydrogenation of Acetophenone
Materials:
[RuCl₂((S)-BINAP)]₂ or a similar Ru(II) precatalyst
(S,S)-DPEN (1,2-diphenylethylenediamine) or another suitable chiral diamine
Anhydrous 2-propanol
Potassium tert-butoxide (KOtBu) or another suitable base
Acetophenone
High-pressure hydrogenation reactor (autoclave)
Inert gas supply (nitrogen or argon)
Hydrogen gas (high purity)
Procedure:
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the Ru(II) precatalyst (e.g., 0.005 mol%) and the chiral diamine ligand (e.g., 0.005 mol%).
Reaction Setup: Add anhydrous 2-propanol to dissolve the catalyst components. Add the base (e.g., KOtBu, 0.02 mol%) and stir for a few minutes.
Substrate Addition: Add acetophenone (1.0 eq) to the catalyst solution.
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-100 atm).
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) until the hydrogen uptake ceases or for a predetermined time.
Workup: Carefully vent the hydrogen pressure. Open the reactor and quench the reaction with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Analysis: Purify the crude product by column chromatography or distillation. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Comparative Analysis and Experimental Causality
The choice between the CBS reduction and Noyori hydrogenation is not merely a matter of preference but is guided by a careful consideration of several factors.
Figure 3: Key advantages and limitations of CBS reduction and Noyori asymmetric hydrogenation.
Causality behind Experimental Choices:
Substrate Scope: The Noyori hydrogenation generally exhibits a broader substrate scope, providing excellent enantioselectivities for a wide variety of aryl alkyl, diaryl, and even some aliphatic ketones.[3] The CBS reduction is also quite general but can be more sensitive to the steric and electronic properties of the ketone substituents.[10] For sterically hindered ketones like pinacolone, the Noyori system can struggle, while modified CBS protocols have shown success.
Reductant: The Noyori hydrogenation utilizes molecular hydrogen, which is highly atom-economical and produces only water as a byproduct. However, it requires specialized high-pressure equipment. The CBS reduction uses a stoichiometric borane source, which is less atom-economical and requires a careful aqueous workup.
Catalyst Loading: Noyori catalysts operate at significantly lower loadings (S/C ratios up to 100,000 or more) compared to CBS catalysts (typically 1-10 mol%).[9] This is a major advantage for large-scale industrial processes.
Operational Simplicity: For laboratory-scale synthesis, the CBS reduction can be more operationally simple as it does not require a high-pressure reactor. However, it is sensitive to moisture, which can impact reproducibility.[6]
Metal Contamination: A key advantage of the CBS reduction is that it is a metal-free process, which is highly desirable in the synthesis of active pharmaceutical ingredients (APIs) where metal contamination is a major concern.
Conclusion: A Toolkit for the Modern Synthetic Chemist
Neither the Corey-Bakshi-Shibata reduction nor the Noyori asymmetric hydrogenation is universally superior. Rather, they represent two powerful and often complementary tools in the synthetic chemist's arsenal. The choice of which system to employ should be a deliberate one, based on a thorough understanding of their respective mechanisms, scopes, and practical considerations.
While (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol has found its niche as a valuable building block in pharmaceutical synthesis, its structural class—the chiral β-amino alcohols—has given rise to a rich and diverse field of organocatalysis, exemplified by the CBS reduction. By benchmarking this organocatalytic approach against the highly refined and efficient transition metal-catalyzed Noyori hydrogenation, we gain a deeper appreciation for the nuanced and multifaceted nature of modern asymmetric catalysis. For researchers, scientists, and drug development professionals, a comprehensive understanding of these leading catalytic systems is indispensable for the efficient and elegant synthesis of the chiral molecules that shape our world.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride in Drug Synthesis. Retrieved from [Link]
Wikipedia. (2023, December 2). Corey–Itsuno reduction. Retrieved from [Link]
ResearchGate. (n.d.). Corey-Bakshi-Shibata (CBS) reduction. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Buy (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol - Premium Quality CAS 223673-34-5. Retrieved from [Link]
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 37(4), 275-284.
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
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Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for hydride transfer, favoring the (R)‐product on the basis of minimizing the steric repulsion between “R” and “RL”. Retrieved from [Link]
ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. Retrieved from [Link]
Murphy, S. K., & Dong, V. M. (2016). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis.
Royal Society of Chemistry. (2016). Mechanistic insight into NOYORI asymmetric hydrogenations.
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
Dalton Transactions. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(24), 7959-7967.
Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]
ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
ResearchGate. (n.d.). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Retrieved from [Link]
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(24), 9756-9775.
Mastering the Safe Handling of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (CAS No. 521284-21-9)...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol (CAS No. 521284-21-9). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The presence of an aromatic nitro group warrants additional caution, as this class of compounds can be toxic and may be readily absorbed through the skin. While this specific compound is not rated as explosive, many aromatic nitro compounds can be thermally unstable.
Hazard Summary Table
Hazard Statement
GHS Classification
Primary Routes of Exposure
Key Precautionary Measures
H315 - Causes skin irritation
Skin Corrosion/Irritation Category 2
Dermal
Wear appropriate chemical-resistant gloves and a lab coat.
H319 - Causes serious eye irritation
Serious Eye Damage/Eye Irritation Category 2A
Ocular
Wear safety goggles and, where splashing is possible, a face shield.
H335 - May cause respiratory irritation
Specific Target Organ Toxicity (Single Exposure) Category 3
Inhalation
Handle in a certified chemical fume hood. Use respiratory protection if dust is generated outside of a fume hood.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
Engineering controls, such as chemical fume hoods, are the primary means of exposure control. However, the appropriate selection and use of PPE are mandatory to protect against residual risks.
Core PPE Requirements
A baseline of PPE is required at all times when handling (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol in any form.
PPE Category
Item
Specifications and Rationale
Eye and Face Protection
Safety Goggles
Must meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[3]
Face Shield
Required in addition to goggles when there is a significant risk of splashing (e.g., during bulk transfers or dissolution of large quantities).[3]
Hand Protection
Chemical-Resistant Gloves
Butyl or nitrile rubber gloves are recommended for handling aromatic nitro compounds.[4][5] Always double-glove to provide an extra layer of protection. Inspect gloves for any signs of degradation or punctures before use.
Body Protection
Laboratory Coat
A flame-resistant lab coat, fully buttoned, is required. This protects the skin and personal clothing from contamination.
Foot Protection
Closed-Toed Shoes
Non-perforated shoes that fully cover the feet are mandatory in any laboratory setting.
Respiratory Protection: A Risk-Based Approach
Due to the respiratory irritation hazard (H335), a risk assessment is crucial to determine the need for respiratory protection.
Handling within a Fume Hood: For routine handling of small quantities of the powdered solid within a certified and properly functioning chemical fume hood, respiratory protection is typically not required.
Handling outside a Fume Hood or with Potential for Dust Generation: If weighing or transferring the powder outside of a fume hood, or if there is a potential for significant dust generation, a NIOSH-approved respirator is mandatory. A half-mask respirator with N95 or P100 particulate filters is the minimum requirement.
Operational Plan for Safe Handling
A systematic, step-by-step approach is crucial for minimizing exposure and ensuring safety.
Receiving and Unpacking
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage or leaks.
Don PPE: Before opening the secondary packaging, don the core PPE (safety goggles, double gloves, lab coat).
Work in a Ventilated Area: Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
Initial Storage: Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Weighing and Transfer of Powder
Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to control inhalation exposure.
Don Full PPE: Wear all core PPE and any required respiratory protection.
Use Appropriate Tools: Use spatulas and other tools carefully to minimize dust generation.
Seal Container Promptly: Tightly seal the primary container immediately after dispensing the required amount.
Clean Up: Decontaminate the weighing area and any tools used with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.
Spill Management Protocol
In the event of a spill, a prompt and informed response is critical.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency response.
Don Enhanced PPE: Before attempting cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
Contain the Spill: For a solid spill, carefully cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.
Clean Up:
Solid Spill: Gently sweep the covered material into a designated hazardous waste container.
Liquid Spill: Once absorbed, carefully scoop the material into a hazardous waste container.
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse.
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal.
Disposal Plan
All waste containing (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, including excess material, contaminated consumables, and spill cleanup debris, must be treated as hazardous waste.
Waste Segregation and Collection
Designated Waste Container: Use a clearly labeled, leak-proof container for all solid and liquid waste generated. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Irritant).
Incompatible Wastes: Do not mix this waste stream with other incompatible chemical wastes. Aromatic nitro compounds should be segregated from strong bases, acids, and oxidizing or reducing agents.[1]
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic.
Disposal Procedure
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulations.
Empty Containers: "Empty" containers that held this chemical must also be disposed of as hazardous waste, as they will retain residual amounts. Do not rinse these containers into the sanitary sewer system.
References
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. [Link]
Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Safeopedia. [Link]
Respirators for Powder Coating – A Complete Guide. Pittsburgh Spray Equipment Company. [Link]
Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
Decontamination Protocols for Lab Equipment. Aport. [Link]
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Laboratory Waste Management Guidelines. University of Massachusetts Amherst. [Link]